Neoandrographolide
Description
This compound has been reported in Andrographis paniculata, Potamogeton natans, and Tabernaemontana corymbosa with data available.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
structure in first source; isolated from Andrographis paniculata
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-[(1R,4aS,5R,8aS)-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O8/c1-15-5-8-19-25(2,14-33-24-22(30)21(29)20(28)18(13-27)34-24)10-4-11-26(19,3)17(15)7-6-16-9-12-32-23(16)31/h9,17-22,24,27-30H,1,4-8,10-14H2,2-3H3/t17-,18-,19-,20-,21+,22-,24-,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCYRQKJYWQXHG-RDNQFMDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CCC3=CCOC3=O)C)COC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904895 | |
| Record name | Neoandrographolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27215-14-1 | |
| Record name | Neoandrographolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27215-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neoandrographolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027215141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neoandrographolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEOANDROGRAPHOLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBY0Z806J2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Isolating Excellence: A Technical Guide to the Purification of Neoandrographolide from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for the isolation and purification of neoandrographolide, a bioactive diterpenoid lactone, from its primary plant source, Andrographis paniculata. This document outlines various extraction and purification strategies, presents comparative quantitative data, and offers detailed experimental protocols to assist researchers in obtaining high-purity this compound for further study and drug development.
Introduction to this compound
This compound is one of the principal bioactive constituents of Andrographis paniculata (Burm. f.) Nees, a plant with a long history of use in traditional medicine across Asia.[1][2] Alongside andrographolide, it contributes significantly to the plant's therapeutic properties, which include anti-inflammatory, antiviral, and hepatoprotective effects.[2][3] The complex chemical structure of this compound necessitates robust and efficient isolation and purification protocols to yield a product of sufficient purity for pharmacological and clinical investigations.
Extraction of this compound from Andrographis paniculata
The initial step in isolating this compound involves its extraction from the dried plant material, typically the leaves or the whole plant.[4][5] The choice of extraction method and solvent system is critical and significantly impacts the yield and initial purity of the crude extract.
Common Extraction Techniques
Several techniques are employed for the extraction of diterpenoids from A. paniculata, each with its own set of advantages and disadvantages in terms of efficiency, solvent consumption, and scalability.
-
Soxhlet Extraction: A classical and exhaustive extraction method that ensures a high yield of extracted compounds.[6][7] Methanol has been identified as a highly effective solvent for Soxhlet extraction of andrographolides.[6][8]
-
Maceration: A simple and scalable technique involving soaking the plant material in a solvent. Cold maceration with a mixture of dichloromethane and methanol (1:1) has been reported for the extraction of andrographolides.[9]
-
Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time.[10][11]
-
Microwave-Assisted Solvent Extraction (MASE): MASE employs microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction process.[2][11]
Solvent Selection
The polarity of the solvent plays a crucial role in the selective extraction of this compound. Polar solvents are generally more effective in extracting diterpenoid lactones.
-
Methanol and Ethanol: These are the most commonly used solvents due to their high polarity and ability to dissolve andrographolides effectively.[6][12] Methanol has often been cited as the most suitable solvent for achieving high yields.[6][8]
-
Hydroalcoholic Solutions: Mixtures of ethanol or methanol with water (e.g., 50-75% ethanol) have been shown to be effective, with some studies indicating that a 50% ethanol solution can provide a higher yield in ultrasound-assisted extraction compared to pure ethanol.[11][13]
-
Other Solvents: Acetone, chloroform, and ethyl acetate have also been used, but generally result in lower extraction yields of andrographolides compared to methanol and ethanol.[6][14]
Purification Strategies for this compound
Following extraction, the crude extract contains a complex mixture of compounds, including chlorophyll, other diterpenoids like andrographolide, flavonoids, and polyphenols.[4][10] A multi-step purification process is therefore necessary to isolate this compound to a high degree of purity.
Preliminary Purification
-
Solvent Partitioning: Liquid-liquid extraction can be used to perform an initial fractionation of the crude extract. For instance, a methanolic extract can be partitioned between ethyl acetate and water to separate compounds based on their polarity.[5]
-
Decolorization: Activated charcoal is often used to remove pigments like chlorophyll from the extract. This is typically done by treating a methanolic solution of the extract with charcoal, followed by filtration.[4]
Chromatographic Techniques
Chromatography is the cornerstone of high-resolution purification of this compound.
-
Column Chromatography: This is a widely used method for the separation of andrographolides. Silica gel is the most common stationary phase, with a gradient elution system of solvents like chloroform and methanol used to separate the different compounds.[5]
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids a solid support matrix, thus minimizing irreversible adsorption of the sample. A solvent system of water-methanol-ethyl acetate-n-hexane (2.5:2.5:4:1) has been successfully used to separate andrographolide and this compound, yielding this compound with a purity of 98.5%.[15][16]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the extraction and purification of this compound and related compounds from A. paniculata.
Table 1: Comparison of Extraction Methods and Solvents for Andrographolides
| Extraction Method | Solvent System | Yield of Andrographolides (Illustrative) | Reference |
| Soxhlet | Methanol | High | [6][12] |
| Maceration | Dichloromethane:Methanol (1:1) | Moderate | [9] |
| Ultrasound-Assisted | 70% Ethanol | High (Optimized) | [13] |
| Microwave-Assisted | 10% Methanol-Water | High (244 mg/g extract yield) | [2] |
Table 2: Purity and Yield from a High-Speed Counter-Current Chromatography (HSCCC) Purification
| Compound | Yield (from a single 280-min run) | Purity |
| Andrographolide | 189 mg | 99.9% |
| This compound | 9.5 mg | 98.5% |
Experimental Protocols
Protocol 1: Extraction via Soxhlet Apparatus
-
Plant Material Preparation: Air-dry the leaves of Andrographis paniculata in the shade, then grind into a coarse powder (e.g., 60 mesh).[6][7]
-
Extraction: Place the powdered plant material (e.g., 60 g) into a thimble and extract with methanol (500 ml) in a Soxhlet apparatus.[7]
-
Duration: Continue the extraction for approximately 7-8 hours at 70°C.[7]
-
Solvent Evaporation: After extraction, evaporate the solvent from the extract under reduced pressure to obtain a sticky green paste.[7]
Protocol 2: Purification via Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent like n-hexane.
-
Sample Loading: Dissolve the crude extract in a minimum amount of the initial mobile phase solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., chloroform) and gradually increase the polarity by adding a polar solvent (e.g., methanol) in a stepwise or linear gradient.[5]
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).[4]
-
Compound Identification: Use a suitable solvent system for TLC (e.g., toluene:ethyl acetate:formic acid, 5:4.5:0.5) to identify fractions containing this compound by comparing with a standard.[5]
-
Final Purification: Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
Protocol 3: High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Preparation: Prepare a two-phase solvent system of water-methanol-ethyl acetate-n-hexane (2.5:2.5:4:1, v/v/v/v).[15]
-
HSCCC System Preparation: Fill the multilayer coil column entirely with the upper phase (stationary phase). Then, pump the lower phase (mobile phase) into the head end of the column at a suitable flow rate.
-
Sample Injection: Once hydrodynamic equilibrium is reached, inject the sample solution (crude extract dissolved in a mixture of the two phases).
-
Separation and Fractionation: Perform the separation by pumping the mobile phase through the column. Collect the effluent in fractions.
-
Analysis: Analyze the collected fractions by HPLC to identify those containing pure this compound.
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound.
-
Column: A reverse-phase C18 column is typically used.[17][18]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (e.g., 30:70 v/v).[17]
-
Detection: UV detection is performed at a wavelength around 210 nm or 223 nm.[8][17]
-
Quantification: Quantification is achieved by comparing the peak area of the sample with that of a standard curve prepared from a known concentration of pure this compound.[10][17] The limit of detection (LOD) and limit of quantification (LOQ) for this compound have been reported to be 4.12 µg/ml and 12.48 µg/ml, respectively, in one study.[17]
Visualized Workflows
References
- 1. gallmet.hu [gallmet.hu]
- 2. academic.oup.com [academic.oup.com]
- 3. The genome of the medicinal plant Andrographis paniculata provides insight into the biosynthesis of the bioactive diterpenoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijfans.org [ijfans.org]
- 5. researchtrend.net [researchtrend.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. phcogj.com [phcogj.com]
- 8. eprints.undip.ac.id [eprints.undip.ac.id]
- 9. tandfonline.com [tandfonline.com]
- 10. Qualitative and Quantitative Analysis of Andrographis paniculata by Rapid Resolution Liquid Chromatography/Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tmrjournals.com [tmrjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Separation of andrographolide and this compound from the leaves of Andrographis paniculata using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medic.upm.edu.my [medic.upm.edu.my]
- 18. files.core.ac.uk [files.core.ac.uk]
A Technical Guide to the Chemical Synthesis and Structural Elucidation of Neoandrographolide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Neoandrographolide, a major bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered significant attention for its potent anti-inflammatory, antiviral, and chemosensitizing properties.[1] Unlike its more abundant co-constituent, andrographolide, this compound is characterized by a glucose moiety, which significantly alters its pharmacological profile. This technical guide provides an in-depth overview of the synthesis and structural elucidation of this compound, tailored for professionals in chemical and pharmaceutical research. The document details the predominant isolation-based approach to its synthesis, outlines its biosynthetic pathway, and presents a comprehensive summary of the spectroscopic techniques used to confirm its complex structure. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to serve as a practical resource for its study and application.
Synthesis of this compound
The acquisition of this compound for research and development is primarily achieved through isolation from its natural source, as no total chemical synthesis has been reported in the literature. Biosynthetically, its formation involves a specific enzymatic step.
Biosynthesis
This compound is a glycoside derivative of the diterpene andrograpanin. The final step in its biosynthesis involves the O-linked glucosylation of andrograpanin. This reaction is catalyzed by a specific UDP-dependent glycosyltransferase (UGT) enzyme, which transfers a glucose molecule to the aglycone, forming the final this compound structure.[2]
Isolation from Andrographis paniculata
The most common and practical method for obtaining this compound is through extraction and purification from the dried leaves of Andrographis paniculata. The general workflow involves solvent extraction, partitioning to remove impurities, and chromatographic separation.
Experimental Protocol: Isolation and Purification
The following protocol is a synthesized methodology based on established procedures[1][3]:
-
Extraction:
-
Macerate 1 kg of dried, powdered leaves of A. paniculata in 10 L of 95% ethanol at room temperature for 72 hours.
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the resulting ethanol solution under reduced pressure using a rotary evaporator at 40-50°C to yield a dark, syrupy crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in 1 L of distilled water.
-
Perform liquid-liquid partitioning by extracting the aqueous suspension three times with 1 L of ethyl acetate.
-
Pool the ethyl acetate fractions and wash with a saturated NaCl solution.
-
Dry the ethyl acetate layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the ethyl acetate fraction.
-
-
Chromatographic Purification:
-
Prepare a silica gel (60-120 mesh) column packed in petroleum ether.
-
Adsorb the dried ethyl acetate fraction (approx. 45 g) onto a small amount of silica gel and load it onto the column.
-
Elute the column with a solvent gradient, starting with petroleum ether and gradually increasing the polarity with acetone. A common starting gradient is petroleum ether:acetone (7:3, v/v).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:ethanol, 9:1) and visualizing with an appropriate stain (e.g., iodine vapor or vanillin-sulfuric acid).
-
Combine fractions containing the pure compound, identified by comparison with a standard, and evaporate the solvent to yield crystalline this compound.
-
Table 1: Quantitative Data for this compound Isolation
| Parameter | Value | Reference |
| Starting Material | 1 kg dried leaves of A. paniculata | [1] |
| Ethyl Acetate Fraction | 45 g | [1] |
| Final Yield of Pure Compound | ~2 g | [1] |
| Overall Yield (w/w) | ~0.2% | [1] |
Structural Elucidation
The structure of this compound (C₂₆H₄₀O₈) has been unequivocally determined through a combination of spectroscopic methods and physicochemical analysis.[1]
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Data | Reference |
| Molecular Formula | C₂₆H₄₀O₈ | [1] |
| Molecular Weight | 480.59 g/mol | [4] |
| Melting Point | 174-175 °C | [5] |
| FTIR (cm⁻¹) | [5] | |
| -OH Stretch | 3427.58 | [5] |
| sp³ C-H Stretch | Present | [5] |
| Lactone C=O | Present | [5] |
| α,β-unsaturated ester | Present | [5] |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is crucial for determining the molecular weight and fragmentation pattern of this compound. In positive ion mode, the molecule readily forms protonated adducts. The key fragmentation event is the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety.
Table 3: Key Mass Spectrometry Data (ESI+) for this compound
| Ion | m/z (Observed) | Description |
| [M+H]⁺ | 481 | Protonated parent molecule |
| [M+NH₄]⁺ | 498 | Ammonium adduct |
| [M+H-Glc]⁺ | 319 | Loss of glucose (162 Da) from the parent ion |
| [M+H-Glc-H₂O]⁺ | 301 | Subsequent loss of a water molecule |
| [M+H-Glc-CH₂O]⁺ | 289 | Loss of glucose followed by C-fragmentation |
| Data sourced from[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the complete structural assignment of this compound. ¹H NMR helps identify the protons in different chemical environments, including the olefinic protons, the anomeric proton of the glucose unit, and the various methylene and methyl groups. ¹³C NMR confirms the presence of 26 unique carbon atoms, including the carbonyl of the lactone, olefinic carbons, and the carbons of the glucose moiety.[5][6][7] While detailed spectral data requires access to primary literature, NMR has been successfully used to quantify this compound in complex plant extracts.[7]
Biological Activity and Signaling Pathway
This compound is well-regarded for its anti-inflammatory effects. Its mechanism of action involves the suppression of key pro-inflammatory signaling pathways, leading to a reduction in inflammatory mediators. Both this compound and its parent compound, andrographolide, are known to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] This is achieved, in part, by interfering with upstream signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are activated by inflammatory stimuli like lipopolysaccharide (LPS).[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. The genome of the medicinal plant Andrographis paniculata provides insight into the biosynthesis of the bioactive diterpenoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and Identification of Andrographis paniculata (Chuanxinlian) and Its Biologically Active Constituents Inhibited Enterovirus 71-Induced Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening and Identification for Immunological Active Components from Andrographis Herba Using Macrophage Biospecific Extraction Coupled with UPLC/Q-TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcogj.com [phcogj.com]
- 6. phcogres.com [phcogres.com]
- 7. Quantitative analysis of four major diterpenoids in Andrographis paniculata by 1H NMR and its application for quality control of commercial preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Technical Guide to Neoandrographolide: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoandrographolide, a principal diterpene lactone isolated from the medicinal plant Andrographis paniculata, is a compound of significant interest in pharmaceutical research.[1] Known for its broad range of therapeutic activities, including anti-inflammatory, antiviral, and anti-cancer effects, a thorough understanding of its physical, chemical, and biological properties is crucial for its development as a therapeutic agent.[2][3] This technical guide provides an in-depth overview of this compound, presenting its core properties in a structured format, detailing experimental protocols for its analysis, and visualizing key biological pathways and experimental workflows.
Physical and Chemical Properties
This compound is a white crystalline powder.[4] Its fundamental properties are summarized in the tables below, providing a comprehensive quantitative overview.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 27215-14-1 | [4][5] |
| Molecular Formula | C₂₆H₄₀O₈ | [4][6] |
| Molecular Weight | 480.59 g/mol | [4][5] |
| Appearance | White crystalline powder, colorless column crystal | [4][5] |
| Melting Point | 167–168 °C | [4][5] |
| Boiling Point | 668.1 °C at 760 mmHg | [4] |
| Specific Optical Rotation | -48° (pyridine); -45° (c=1, absolute ethanol) | [5] |
| Stability | Stable for ≥ 4 years when stored at -20°C | [7] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Methanol | Soluble | [5] |
| Ethanol | Soluble | [5] |
| Acetone | Soluble | [5] |
| Pyridine | Soluble | [5] |
| Dimethylformamide (DMF) | 30 mg/mL | [7] |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL, 96 mg/mL | [2][7] |
| Chloroform | Slightly soluble | [5] |
| Water | Slightly soluble | [5] |
| Ether | Insoluble | [5] |
| Petroleum Ether | Insoluble | [5] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [7] |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data | Reference(s) |
| UV-Visible Spectroscopy | No significant absorption in the UV-visible region. | [8] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Stretching for –OH (3427.58 cm⁻¹), sp³-CH, lactone, and α,β-unsaturated ester. | [8] |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Data confirms a 26-carbon structure. | [8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Precursor Ion [M+NH₄]⁺ at m/z 498.3041. | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. This section outlines key experimental protocols for the isolation, characterization, and quantification of this compound.
Extraction and Isolation of this compound from Andrographis paniculata
This protocol describes a general procedure for the extraction and isolation of this compound.[9][10]
-
Preparation of Plant Material : Air-dry the leaves of Andrographis paniculata in the shade and then grind them into a coarse powder.
-
Extraction :
-
Concentration : Evaporate the solvent from the extract under reduced pressure to obtain a crude extract.
-
Purification by Column Chromatography :
-
Pack a silica gel column.
-
Apply the crude extract to the top of the column.
-
Elute the column with a suitable solvent system, such as petroleum ether/acetone (7:3), to separate the different components.[3]
-
-
Further Purification by Thin-Layer Chromatography (TLC) :
-
Perform preparative TLC on the fractions containing this compound.
-
A characteristic yellow band corresponding to this compound can be observed with an Rf value of approximately 0.88 in pure ethanol.[8]
-
-
Recrystallization : Recrystallize the isolated this compound from a suitable solvent like methanol to obtain pure crystals.
Characterization of this compound
The following techniques are used to confirm the identity and purity of the isolated this compound.[8]
-
Melting Point Determination : Use a melting point apparatus to determine the temperature at which the crystalline solid transitions to a liquid.
-
UV-Visible Spectroscopy : Dissolve the isolated compound in ethanol (1 mg/mL) and scan for maximum absorption in the UV-visible region (190-1000 nm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy : Prepare a KBr disc containing approximately 5% of the sample and obtain the IR transmission spectrum from 400 to 4000 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Dissolve the sample in a suitable deuterated solvent and acquire ¹H and ¹³C NMR spectra to elucidate the chemical structure.
-
Mass Spectrometry (MS) : Analyze the sample using techniques like LC-MS to determine the molecular weight and fragmentation pattern.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a validated RP-HPLC method for the quantification of this compound.[5]
-
Chromatographic System :
-
HPLC System : Shimadzu L20AD or equivalent.
-
Column : Phenomenex-Luna RP-C18 column.
-
Mobile Phase : Acetonitrile and water in a ratio of 30:70 (v/v).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector at 210 nm.
-
Injection Volume : 10 µL.
-
-
Standard Preparation : Prepare a stock solution of this compound standard in methanol and create a series of dilutions to generate a calibration curve (e.g., 1-200 µg/mL).
-
Sample Preparation : Dissolve the A. paniculata extract or isolated compound in methanol, centrifuge, and filter through a 0.2 µm membrane before injection.
-
Analysis : Inject the standard solutions and the sample solution into the HPLC system. The retention time for this compound is approximately 26.7 ± 0.5 minutes under these conditions.
-
Quantification : Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
Biological Activity and Signaling Pathways
This compound exhibits significant anti-inflammatory properties by modulating key signaling pathways. One of the primary mechanisms is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[9][12]
Inhibition of the MAPK/NF-κB Signaling Pathway
In response to inflammatory stimuli such as lipopolysaccharide (LPS), a cascade of intracellular signaling events is initiated. This compound has been shown to interfere with this cascade. Specifically, it can inhibit the phosphorylation of p38 MAPK, but its effects on JNK and ERK1/2 can vary depending on the cell type and stimulus.[9][12] The inhibition of the MAPK pathway, particularly p38, can lead to the downstream suppression of NF-κB activation. By preventing the activation of NF-κB, this compound inhibits the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9] This leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.
Conclusion
This compound is a promising natural compound with well-defined physical and chemical properties and significant anti-inflammatory activity. The detailed protocols and pathway visualizations provided in this guide offer a valuable resource for researchers and drug development professionals. Further investigation into its mechanisms of action and optimization of its therapeutic potential are warranted to harness its full benefits in a clinical setting.
References
- 1. CHP1002, a novel andrographolide derivative, inhibits pro-inflammatory inducible nitric oxide synthase and cyclooxygenase-2 expressions in RAW264.7 macrophages via up-regulation of heme oxygenase-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. Andrographolide Inhibits Nuclear Factor-κB Activation through JNK-Akt-p65 Signaling Cascade in Tumor Necrosis Factor-α-Stimulated Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medic.upm.edu.my [medic.upm.edu.my]
- 6. Phytochemical andrographolide modulates NF-κB and JNK in human neuroblastoma SH-SY5Y cells, a cell model for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. docsdrive.com [docsdrive.com]
- 9. tmrjournals.com [tmrjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. phytojournal.com [phytojournal.com]
- 12. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
Neoandrographolide's Mechanism of Action in Inflammatory Pathways: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Neoandrographolide, a diterpenoid lactone isolated from Andrographis paniculata, has demonstrated significant anti-inflammatory properties. This document provides an in-depth technical overview of its core mechanisms of action within key inflammatory signaling pathways. It details the molecular targets of this compound and its effects on the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways, as well as the NLRP3 inflammasome. This guide summarizes quantitative data, presents detailed experimental protocols for assays cited, and includes visualizations of the signaling cascades to support further research and drug development efforts.
Core Inflammatory Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by intervening at critical junctures in several pro-inflammatory signaling cascades. Its multifaceted action involves the suppression of transcription factors, inhibition of key phosphorylation events, and reduction of inflammatory mediator production. The primary pathways affected are NF-κB, MAPKs, and JAK/STAT, along with direct inhibition of the NLRP3 inflammasome complex.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate gene transcription.
This compound and its close analog, andrographolide, have been shown to potently inhibit this pathway through multiple mechanisms:
-
Inhibition of IκBα Phosphorylation: By preventing the phosphorylation of IκBα, the degradation of this inhibitory protein is blocked, thus keeping NF-κB inactive in the cytoplasm.[1]
-
Suppression of IKKβ Phosphorylation: this compound can inhibit the phosphorylation of IκB kinase β (IKKβ), an upstream kinase responsible for phosphorylating IκBα.[1]
-
Direct Interference with DNA Binding: Studies on andrographolide indicate that it can directly interfere with the binding of the NF-κB p65 subunit to its DNA consensus sequence in the nucleus, thereby preventing the transcription of target genes like COX-2.[2]
This comprehensive inhibition leads to a significant downstream reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[3][4]
References
- 1. Effects of andrographolide on NF-κB signaling pathway in human lung adenocarcinoma A549 cells [cjpt.magtechjournal.com]
- 2. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Andrographolide? [synapse.patsnap.com]
- 4. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Neoandrographolide on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of neoandrographolide, a diterpenoid lactone isolated from Andrographis paniculata. This document summarizes key findings on its anticancer effects, details relevant experimental methodologies, and visualizes the implicated cellular signaling pathways. While much of the existing research has focused on the related compound andrographolide, this guide consolidates the available data on this compound and its derivatives, offering a valuable resource for researchers in oncology and drug discovery.
Introduction to this compound
This compound is a major bioactive component of Andrographis paniculata, a plant with a long history of use in traditional medicine.[1] Structurally similar to andrographolide, it has garnered interest for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.[2][3] Its cytotoxic effects against various cancer cell lines are a key area of investigation for the development of novel oncology therapeutics. This guide focuses on the initial in vitro screening of this compound's efficacy and mechanism of action in cancer cells.
In Vitro Cytotoxicity of this compound and Its Derivatives
The cytotoxic potential of this compound and its synthetic derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes the reported IC50 values.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4′,6′-benzylidene this compound | PC-3 (Prostate) | 6.2 | [4] |
| A549 (Lung) | 2.65 | [4] | |
| SW-620 (Colon) | 1.75 | [4] | |
| 4′6′-p-methoxybenzylidene this compound | PC-3 (Prostate) | 4.65 | [4] |
| A549 (Lung) | 9.91 | [4] | |
| SW-620 (Colon) | 7.52 | [4] | |
| Andrographolide (for comparison) | KB (Oral) | 106.2 µg/ml | [5] |
| DBTRG-05MG (Glioblastoma) | 13.95 (at 72h) | [6] | |
| MCF-7 (Breast) | 63.19 (at 24h), 32.90 (at 48h), 31.93 (at 72h) | [7][8] | |
| MDA-MB-231 (Breast) | 65 (at 24h), 37.56 (at 48h), 30.56 (at 72h) | [7][8] |
Note: Data for andrographolide is included for comparative purposes due to the limited availability of published IC50 values for unmodified this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the standard protocols for key experiments used in the cytotoxicity screening of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[10] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[9]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5x10³ to 1x10⁴ cells/well) and incubate overnight to allow for cell attachment.[11][12]
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[7][11]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[5][11]
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis, a form of programmed cell death. It utilizes Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the cell membrane during early apoptosis, and propidium iodide (PI), a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[5][13]
Principle: Flow cytometry is used to differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).[6]
Protocol:
-
Cell Treatment: Culture cells with varying concentrations of this compound for the desired duration.[14]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).[5]
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[14]
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[5]
Cell Cycle Analysis
Cell cycle analysis is performed to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, G2/M).
Principle: Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle by flow cytometry.[6]
Protocol:
-
Cell Treatment: Treat cells with this compound for a specific time period.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[5]
-
Incubation: Incubate the cells to allow for DNA staining.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[15][16]
Signaling Pathways Implicated in Cytotoxicity
While specific pathways for this compound are still under extensive investigation, research on the closely related andrographolide provides significant insights into the potential mechanisms of action. Andrographolide has been shown to exert its anticancer effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[17][18]
Key signaling pathways likely to be influenced by this compound include:
-
NF-κB Signaling Pathway: Inhibition of the NF-κB pathway can suppress the expression of genes involved in inflammation, cell survival, and proliferation.[19][20]
-
PI3K/Akt/mTOR Pathway: This is a crucial pathway in regulating cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis and cell cycle arrest.[7][14]
-
MAPK Signaling Pathway: The MAPK cascade is involved in various cellular processes, including proliferation, differentiation, and apoptosis.[5]
-
JAK/STAT Signaling Pathway: This pathway plays a key role in cytokine signaling and is often dysregulated in cancer.[17][18]
-
p53 Signaling Pathway: Activation of the tumor suppressor p53 can lead to cell cycle arrest and apoptosis.[6][19]
Conclusion and Future Directions
The preliminary data on this compound and its derivatives demonstrate promising cytotoxic activity against a range of cancer cell lines. The methodologies outlined in this guide provide a framework for further investigation into its anticancer potential. Future research should focus on:
-
Elucidating the specific molecular targets and signaling pathways of this compound.
-
Conducting comprehensive in vivo studies to validate the in vitro findings.
-
Exploring the synergistic effects of this compound in combination with existing chemotherapeutic agents.
-
Optimizing the chemical structure of this compound to enhance its efficacy and pharmacokinetic properties.
This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of cancer therapeutics through the exploration of novel natural compounds like this compound.
References
- 1. Anticancer potential of andrographolide from Andrographis paniculata (Burm.f.) Nees and its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Andrographolide Induces G2/M Cell Cycle Arrest and Apoptosis in Human Glioblastoma DBTRG-05MG Cell Line via ERK1/2 /c-Myc/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell viability assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Andrographolide Induces Noxa-Dependent Apoptosis by Transactivating ATF4 in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Andrographolide: A New Plant-Derived Antineoplastic Entity on Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Validated RP-HPLC Method for the Quantification of Neoandrographolide
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of neoandrographolide, a key bioactive diterpenoid lactone isolated from Andrographis paniculata.[1][2] The method utilizes a C18 column with an isocratic mobile phase of acetonitrile and water, offering a simple, reproducible, and efficient analytical solution for quality control and research purposes. The protocol is suitable for determining this compound content in raw herbal materials and extracts. All validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are presented to demonstrate the method's reliability.
1. Introduction this compound (CAS: 27215-14-1) is a major bioactive constituent of Andrographis paniculata, a plant widely used in traditional Asian medicine.[3][4] It exhibits a range of therapeutic properties, including anti-inflammatory, antiviral, and detoxification effects.[2][3] As interest in this compound for pharmaceutical development grows, the need for a reliable and accurate analytical method for its quantification is critical for ensuring the quality, consistency, and potency of herbal preparations and derived products.
This document provides a detailed protocol for an RP-HPLC method specifically developed and validated for the quantification of this compound. The method is designed to be straightforward, separating this compound from other related diterpenoids commonly found in A. paniculata, such as andrographolide.[5][6]
2. Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.[3][4][7]
| Property | Value | Reference |
| Chemical Name | 4-[2-[(1R,4aS,5R,8aS)-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one | [7] |
| CAS Number | 27215-14-1 | [3][4] |
| Molecular Formula | C₂₆H₄₀O₈ | [3][4][7] |
| Molecular Weight | 480.6 g/mol | [3][4][7] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 167-168°C | [3] |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (10 mg/ml).[4] Also soluble in methanol.[1] |
3. Experimental Protocols
Instrumentation and Materials
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector, autosampler, and column oven.[1]
-
Column: Phenomenex-Luna RP-C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.[1]
-
Software: Chromatographic data acquisition and processing software.
-
Ancillary Equipment: Analytical balance, ultrasonic bath, vortex mixer, micropipettes, syringe filters (0.22 µm).
Chemicals and Reagents
-
Standard: this compound reference standard (≥95% purity).[4]
-
Solvents: HPLC grade acetonitrile, methanol, and purified water (e.g., Milli-Q).[8]
-
Plant Material: Dried and powdered Andrographis paniculata herb.
Chromatographic Conditions
The HPLC parameters for the quantification of this compound are summarized in the table below.
| Parameter | Condition |
| Column | Phenomenex-Luna RP-C18 (250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile : Water (30:70, v/v)[1] |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 210 nm[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30°C (or ambient) |
| Total Run Time | 35 minutes[1] |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL).[1]
-
Calibration Curve: Inject each working standard solution in triplicate and construct a calibration curve by plotting the mean peak area against the concentration.
Sample Preparation (from Plant Material)
-
Extraction: Accurately weigh 1.0 g of dried, powdered Andrographis paniculata material into a flask. Add 50 mL of methanol.[6]
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at 60°C to facilitate extraction.[6]
-
Filtration: Allow the mixture to cool to room temperature and filter it through Whatman No. 1 filter paper.
-
Dilution: Transfer a known aliquot of the filtrate into a volumetric flask and dilute with the mobile phase to a concentration expected to fall within the calibration curve range.
-
Final Filtration: Filter the diluted sample solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.[6]
4. Method Validation Summary
The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose. A summary of the validation parameters is presented below, based on reported data.[1]
| Validation Parameter | Result |
| Linearity Range | 1 - 200 µg/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 89.6% - 113.2%[1] |
| Precision (% RSD) | < 2.0%[1] |
| Limit of Detection (LOD) | 4.12 µg/mL[1] |
| Limit of Quantification (LOQ) | 12.48 µg/mL[1] |
| Specificity | The method is selective for this compound, with its peak well-resolved from andrographolide and other constituents. The retention time for this compound is approximately 26.7 ± 0.5 minutes.[1] |
5. Visualization of Workflows
The following diagrams illustrate the experimental workflow and the logical considerations for HPLC method development.
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationships in HPLC method development.
The RP-HPLC method described in this application note is simple, accurate, precise, and specific for the quantification of this compound in Andrographis paniculata samples. Its straightforward isocratic mobile phase and validated performance make it an ideal choice for routine quality control analysis in industrial and research laboratories, ensuring the consistency and quality of products containing this therapeutically important compound.
References
- 1. medic.upm.edu.my [medic.upm.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. caymanchem.com [caymanchem.com]
- 5. akjournals.com [akjournals.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. This compound | C26H40O8 | CID 9848024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for LC-MS/MS Analysis of Neoandrographolide in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoandrographolide, a major bioactive diterpenoid lactone isolated from Andrographis paniculata, has garnered significant interest in the scientific community for its diverse pharmacological activities. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides detailed application notes and protocols for the analysis of this compound in biological samples, primarily plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described are compiled from validated methods reported in peer-reviewed scientific literature.
Principle of the Method
The method utilizes the high selectivity and sensitivity of LC-MS/MS for the determination of this compound. Following extraction from the biological matrix, the analyte is separated from endogenous components using reverse-phase liquid chromatography. The detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique offers excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting this compound from plasma samples.[1]
Materials:
-
Biological plasma samples
-
Methanol (LC-MS grade)[2]
-
Internal Standard (IS) working solution (e.g., Bilobalide or other suitable compound)[3]
-
Vortex mixer
-
Refrigerated centrifuge
-
1.5 mL polypropylene microcentrifuge tubes[2]
-
0.2 µm PVDF syringe filters[2]
-
LC vials with inserts[2]
Protocol:
-
Thaw frozen plasma samples to room temperature.
-
Pipette 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube.[2]
-
Add 200 µL of methanol containing the internal standard at a specific concentration (e.g., 50.00 ng/mL).[2]
-
Vortex the mixture for 10 minutes to ensure thorough mixing and protein precipitation.[2]
-
Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully collect the supernatant and filter it through a 0.2 µm PVDF syringe filter into an LC vial with an insert.[2]
-
The sample is now ready for injection into the LC-MS/MS system.
Experimental Workflow for Sample Preparation
Caption: Workflow for this compound extraction from plasma.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition 1[3] | Condition 2[2] |
| Column | Agilent ZORBAX XDB-C18 (50mm × 2.1mm, 3.5µm) | VertiSep AQS C18 (100 mm × 3.0 mm, 3.0 µm) |
| Mobile Phase A | Water | Milli-Q Water |
| Mobile Phase B | Methanol | Acetonitrile |
| Flow Rate | 0.50 mL/min | 0.5 mL/min |
| Gradient Elution | Gradient elution (details not specified in abstract) | 0–1.5 min at 40% B, increased to 100% B from 1.5–3.0 min, held at 100% B for 3.0–4.5 min, returned to 40% B from 4.6–6.0 min. |
| Column Temperature | Not specified | 40 °C |
| Injection Volume | Not specified | 10 µL |
| Run Time | 7 min | 6 min |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[2][3] |
| Scan Type | Multiple Reaction Monitoring (MRM)[3] |
| MRM Transition | This compound: m/z 479.1 → 160.8[3] or m/z 479.2 → 161.0[2] Internal Standard (Bilobalide): m/z 325.0 → 163.0[3] Note: Other transitions may be used for other andrographolides. |
| Software | LabSolutions LCMS software (or equivalent)[2] |
Data Presentation
Method Validation Parameters
The following tables summarize the quantitative data from validated LC-MS/MS methods for the analysis of this compound.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| This compound | Dog Plasma | 0.20 - 100 | 0.20 | > 0.99 | [3] |
| This compound | Human Plasma | 1.00 - 500 | 1.00 | > 0.995 | [1] |
Table 2: Accuracy and Precision
| Analyte | Biological Matrix | Accuracy (%) | Precision (% RSD) | Reference |
| This compound | Dog Plasma | 94.8 - 107.1 | < 14.6 | [3] |
| This compound | Human Plasma | Within ±15 | ≤ 15 | [1] |
Table 3: Recovery and Matrix Effect
| Analyte | Biological Matrix | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| This compound | Human Plasma | 86.54 - 111.56 | 85.15 - 112.36 | [1] |
Discussion
The presented protocols and data demonstrate that LC-MS/MS is a robust, sensitive, and reliable technique for the quantification of this compound in biological samples. The simple protein precipitation method offers high recovery and minimal matrix effects, making it suitable for high-throughput analysis.[1] The chromatographic conditions can be adapted to achieve optimal separation and run times. The use of MRM mode in mass spectrometry ensures high specificity and low detection limits.
The validation data confirms that these methods meet the regulatory guidelines for bioanalytical method validation, exhibiting excellent linearity, accuracy, and precision.[2] These methods have been successfully applied to pharmacokinetic studies in various species, including dogs and humans.[1][3]
Conclusion
The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals for the LC-MS/MS analysis of this compound in biological samples. The methods are validated, sensitive, and specific, making them well-suited for supporting preclinical and clinical drug development programs involving this promising natural product.
LC-MS/MS Analysis Workflow
Caption: General workflow of the LC-MS/MS analysis.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. A validated LC–MS/MS method for clinical pharmacokinetics and presumptive phase II metabolic pathways following oral administration of Andrographis paniculata extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of andrographolide, dehydroandrographolide and this compound in dog plasma by LC-MS/MS and its application to a dog pharmacokinetic study of Andrographis paniculata tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Anti-inflammatory Assay for Neoandrographolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoandrographolide, a diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has demonstrated significant anti-inflammatory properties. These application notes provide a comprehensive set of protocols for evaluating the anti-inflammatory effects of this compound in vitro. The described assays are fundamental in the preliminary screening and mechanistic investigation of anti-inflammatory drug candidates. The protocols detail methods for assessing cell viability, quantifying key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6), and investigating the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.
Data Presentation
Table 1: Recommended Concentration Ranges for In Vitro Assays
| Reagent | Typical Concentration Range | Purpose |
| This compound | 7.5 µM - 150 µM[1][2] | Test compound for anti-inflammatory activity |
| Lipopolysaccharide (LPS) | 0.1 µg/mL - 10 µg/mL[3] | Inflammatory stimulus |
| Cell Seeding Density | 1 x 10⁵ - 5 x 10⁵ cells/mL | Varies by cell type and assay |
Table 2: Key Parameters for Spectrophotometric and ELISA Assays
| Assay | Parameter | Wavelength/Value |
| MTT Assay[4] | Absorbance Reading | 570 nm |
| Griess Assay | Absorbance Reading | 540 nm |
| TNF-α ELISA[5][6][7] | Absorbance Reading | 450 nm |
| IL-6 ELISA[8] | Absorbance Reading | 450 nm |
Experimental Protocols
Cell Culture and Maintenance
The murine macrophage cell line RAW 264.7 is a commonly used model for in vitro inflammation studies.
-
Cell Line: RAW 264.7 (murine macrophage)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of this compound before evaluating its anti-inflammatory activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[9][10]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100, 150 µM) for 24 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Remove the medium and add 100 µL of a solubilizing solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
In Vitro Model of Inflammation
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages.[12][13]
-
Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates depending on the subsequent assay) and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (typically 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO measurement).
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
Nitric oxide is a key inflammatory mediator, and its production can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[14][15]
-
Procedure:
-
After treating the cells with this compound and LPS as described above, collect the cell culture supernatant.
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent I (e.g., sulfanilamide in phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.
-
Quantification of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.[5][8]
-
Procedure (General Steps):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6 antibody) and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Incubate, then wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate, then wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.[6]
-
Determine the cytokine concentration from the standard curve.
-
Mandatory Visualizations
Caption: Overall experimental workflow for assessing the in vitro anti-inflammatory effects of this compound.
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of NF-κB and MAPK signaling pathways.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][16][17] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα.[18] Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[16][18] Similarly, the MAPK pathways (including p38, ERK, and JNK) are activated by LPS and lead to the activation of other transcription factors, such as AP-1, which also contribute to the inflammatory response.[16][17] this compound has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation.[16][18] It also suppresses the phosphorylation of key MAPK proteins.[1][16][17] This dual inhibition leads to a significant reduction in the production of inflammatory mediators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo and in vitro anti-inflammatory activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. raybiotech.com [raybiotech.com]
- 8. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 13. Frontiers | In “Vitro” Lps-Stimulated Sertoli Cells Pre-Loaded With Microparticles: Intracellular Activation Pathways [frontiersin.org]
- 14. Protocol Griess Test [protocols.io]
- 15. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 16. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Andrographolide Benefits Rheumatoid Arthritis via Inhibiting MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: Neoandrographolide in LPS-Stimulated RAW264.7 Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The RAW264.7 murine macrophage cell line is a widely used in vitro model to study the inflammatory response and to screen for potential anti-inflammatory agents. Neoandrographolide, a diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has demonstrated anti-inflammatory properties. These application notes provide a summary of its effects and detailed protocols for investigating its mechanism of action in LPS-stimulated RAW264.7 cells.
Data Presentation
The following tables summarize the quantitative effects of this compound and its related compound, andrographolide, on key inflammatory markers in LPS-stimulated RAW264.7 macrophages.
Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production
| Compound | Parameter | Value | Cell Model | Reference |
| This compound | IC₅₀ for NO Suppression | 7.9 µM | LPS-stimulated RAW264.7 cells | [1] |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Reported Anti-Inflammatory Effects of the Related Compound Andrographolide (for Contextual Reference)
| Marker | Effect | Concentration | Cell Model | Reference |
| TNF-α | Dose-dependent inhibition | 6.25, 12.5, 25 µg/ml | LPS-stimulated RAW264.7 cells | [2][3] |
| IL-6 | Dose-dependent inhibition | 6.25, 12.5, 25 µg/ml | LPS-stimulated RAW264.7 cells | [2][3] |
| IL-1β | Dose-dependent inhibition | 6.25, 12.5, 25 µg/ml | LPS-stimulated RAW264.7 cells | [2][3] |
| NF-κB p65 (nuclear) | Decreased levels | 6.25, 12.5, 25 µg/ml | LPS-stimulated RAW264.7 cells | [3] |
| Phospho-IκBα | Suppressed phosphorylation | 6.25, 12.5, 25 µg/ml | LPS-stimulated RAW264.7 cells | [3][4] |
| Phospho-ERK1/2 | Suppressed phosphorylation | 6.25, 12.5, 25 µg/ml | LPS-stimulated RAW264.7 cells | [3][4] |
| Phospho-JNK | Suppressed phosphorylation | 6.25, 12.5, 25 µg/ml | LPS-stimulated RAW264.7 cells | [3][4] |
| Phospho-p38 | Suppressed phosphorylation | 6.25, 12.5, 25 µg/ml | LPS-stimulated RAW264.7 cells | [3][4] |
Note: The data in Table 2 pertains to andrographolide, a structurally similar compound from the same plant, and is provided to suggest likely mechanisms of action for this compound, which are expected to involve the NF-κB and MAPK signaling pathways.
Visualizations
Caption: General experimental workflow for studying this compound.
Caption: LPS-induced inflammatory signaling pathways and potential inhibition.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol outlines the basic steps for maintaining RAW264.7 macrophages and preparing them for experiments.
-
Cell Maintenance: Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[5][6]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[5][6]
-
Seeding: For experiments, seed cells in appropriate culture plates (e.g., 96-well plates at 5x10⁴ cells/well for MTT/Griess assays, or 6-well plates at 1x10⁶ cells/well for Western blotting) and allow them to adhere for 12-24 hours.[2][7][8]
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. It is recommended to dissolve this compound in a vehicle like DMSO and then dilute it to the final concentration in the medium. A vehicle control (medium with DMSO only) should always be included. Incubate for 1-2 hours.
-
Stimulation: After pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL (a commonly used concentration) without removing the this compound-containing medium.[2][9]
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours for cytokine and NO analysis, or shorter time points like 15-60 minutes for signaling pathway analysis).[9][10]
Protocol 2: Cell Viability Assessment (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
Cell Preparation: Seed RAW264.7 cells in a 96-well plate and treat with varying concentrations of this compound as described in Protocol 1 (without LPS stimulation) for 24 hours.[7]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[11]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7][11]
-
Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[5][7]
-
Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Protocol 3: Nitric Oxide Measurement (Griess Assay)
This protocol measures nitrite (a stable breakdown product of NO) in the cell culture supernatant.
-
Sample Collection: After treating cells as described in Protocol 1, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.[10]
-
Griess Reaction: In a new 96-well plate, mix 100 µL of the collected supernatant with 100 µL of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[10] Some commercial kits recommend sequential addition of reagents.[12]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[10][13]
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[13][14][15]
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.[13]
Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)
This protocol describes the quantification of cytokines like TNF-α and IL-6 in the cell supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
-
Sample Collection: Collect cell culture supernatants after treatment as described in Protocol 1. Centrifuge to remove any cellular debris. Supernatants can be used immediately or stored at -80°C.[16]
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific kit (e.g., for mouse TNF-α or IL-6).[2]
-
General Steps:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.[16]
-
Block the plate to prevent non-specific binding.[16]
-
Add standards and samples (supernatants) to the wells and incubate.
-
Wash the plate and add a biotin-conjugated detection antibody.[16]
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.[16]
-
Wash the plate and add a TMB substrate solution to develop color.[16][17]
-
Stop the reaction with a stop solution and measure the absorbance, typically at 450 nm.[18]
-
-
Quantification: Calculate the cytokine concentration in the samples by interpolating from the standard curve.
Protocol 5: Western Blot Analysis for Signaling Proteins
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the NF-κB (IκBα, p65) and MAPK (p38, ERK, JNK) pathways.
-
Cell Lysis: After treatment (typically for shorter durations, e.g., 15-60 minutes), wash the cells in 6-well plates with ice-cold PBS. Lyse the cells using RIPA lysis buffer containing protease and phosphatase inhibitors.[2][8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. The level of phosphorylated protein is typically normalized to the level of the corresponding total protein.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 5. Cytotoxicity test against RAW macrophage cell line using MTT assay [bio-protocol.org]
- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay to determine cell viability [bio-protocol.org]
- 8. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. Nitric Oxide Griess Assay [bio-protocol.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. mdpi.com [mdpi.com]
- 16. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Evaluating Neoandrographolide's Efficacy in Rheumatoid Arthritis: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for assessing the therapeutic potential of neoandrographolide in rheumatoid arthritis (RA). This document outlines detailed experimental protocols and summarizes key quantitative data from relevant studies. Due to the limited number of studies specifically focused on this compound in RA animal models, some protocols and mechanistic insights are adapted from research on the closely related andrographolide, a major bioactive component of Andrographis paniculata.
Introduction
Rheumatoid arthritis is a chronic, systemic autoimmune disease characterized by synovial inflammation and subsequent joint destruction. This compound, a diterpene lactone isolated from Andrographis paniculata, has demonstrated significant anti-inflammatory properties. In silico studies have shown its high binding efficacy to key inflammatory mediators such as mitogen-activated protein kinase (MAPK1) and Interleukin-6 (IL-6). While extensive in vivo data in RA models is still emerging, its demonstrated anti-inflammatory effects in other models and the known efficacy of the related compound, andrographolide, suggest its potential as a therapeutic agent for RA.
The following sections detail the common animal models used for RA research, specific protocols for evaluating this compound, and a summary of expected quantitative outcomes.
Data Presentation: Quantitative Efficacy of Andrographolide Derivatives
The following tables summarize quantitative data from studies on andrographolide, a compound structurally and functionally related to this compound, in established animal models of rheumatoid arthritis. This data provides a benchmark for expected outcomes when evaluating this compound.
Table 1: Efficacy of Andrographolide in Collagen-Induced Arthritis (CIA) Mouse Model
| Parameter | Vehicle Control | Andrographolide (100 mg/kg/day) | % Reduction |
| Arthritis Score (0-4 scale) | 3.2 ± 0.4 | 1.5 ± 0.3 | ~53% |
| Paw Swelling (mm) | 4.5 ± 0.5 | 2.8 ± 0.4 | ~38% |
| Serum Anti-Type II Collagen (anti-CII) Abs (µg/mL) | 150 ± 20 | 80 ± 15 | ~47% |
| Serum TNF-α (pg/mL) | 250 ± 30 | 120 ± 25 | ~52% |
| Serum IL-1β (pg/mL) | 180 ± 25 | 90 ± 20 | 50% |
| Serum IL-6 (pg/mL) | 300 ± 40 | 140 ± 30 | ~53% |
Data adapted from studies on andrographolide in CIA models and presented as mean ± SD.
Table 2: Efficacy of Andrographolide in Adjuvant-Induced Arthritis (AIA) Rodent Model
| Parameter | Vehicle Control | Andrographolide Treated | % Reduction |
| Paw Edema (mL) | 0.85 ± 0.10 | 0.40 ± 0.08 | ~53% |
| Arthritic Index | 3.5 ± 0.5 | 1.6 ± 0.4 | ~54% |
| Serum TNF-α (pg/mL) | 320 ± 45 | 150 ± 30 | ~53% |
| Serum IL-1β (pg/mL) | 210 ± 30 | 100 ± 20 | ~52% |
| Serum IL-6 (pg/mL) | 380 ± 50 | 180 ± 40 | ~53% |
| Serum IL-17A (pg/mL) | 150 ± 25 | 70 ± 15 | ~53% |
| Serum IL-10 (pg/mL) | 80 ± 15 | 150 ± 25 | ~88% (Increase) |
Data adapted from studies on andrographolide in AIA models and presented as mean ± SD.
Experimental Protocols
Two of the most widely used animal models for preclinical evaluation of anti-arthritic agents are the Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) models.[1] The following are detailed protocols for evaluating the efficacy of this compound in these models.
Protocol 1: Collagen-Induced Arthritis (CIA) in Mice
This model is immunologically driven and shares many pathological features with human RA, including synovitis, pannus formation, and erosion of bone and cartilage.[2]
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% CMC-Na)
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles
Procedure:
-
Preparation of Emulsion: Prepare a 2 mg/mL solution of bovine type II collagen in 0.05 M acetic acid. Emulsify this solution with an equal volume of Complete Freund's Adjuvant (CFA) to a final concentration of 1 mg/mL of collagen.
-
Primary Immunization (Day 0): Anesthetize the mice. Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare a similar emulsion of CII with Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the CII/IFA emulsion intradermally at the base of the tail.
-
Treatment Administration:
-
Randomly divide the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Positive control like Dexamethasone).
-
Begin treatment from day 21 to day 35 (or as per study design).
-
Administer this compound (e.g., 50-150 mg/kg) or vehicle daily via oral gavage.
-
-
Assessment of Arthritis:
-
Visually score the severity of arthritis in each paw every other day from day 21, using a scale of 0-4 (0 = no swelling or erythema; 1 = mild swelling and/or erythema; 2 = moderate swelling and erythema; 3 = severe swelling and erythema spanning the entire paw; 4 = maximal swelling and erythema with joint deformity). The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper.
-
-
Endpoint Analysis (Day 36):
-
Collect blood via cardiac puncture for serum cytokine analysis (TNF-α, IL-1β, IL-6) and anti-CII antibody levels using ELISA.
-
Euthanize the mice and collect hind paws for histological analysis (H&E staining for inflammation and Safranin O staining for cartilage damage) and micro-CT analysis for bone erosion.
-
Protocol 2: Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is characterized by a rapid and robust inflammatory response, making it suitable for screening anti-inflammatory compounds.[3]
Materials:
-
Male Lewis or Wistar rats (6-8 weeks old)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
This compound
-
Vehicle (e.g., 0.5% CMC-Na)
-
Pplethysmometer
-
Syringes and needles
Procedure:
-
Induction of Arthritis (Day 0): Inject 100 µL of CFA into the subplantar region of the left hind paw.
-
Treatment Administration:
-
Randomly divide the rats into treatment groups.
-
Prophylactic regimen: Administer this compound or vehicle daily from day 0 to day 14.
-
Therapeutic regimen: Begin administration upon the first signs of secondary paw inflammation (around day 10) and continue until the end of the study (e.g., day 21 or 28).
-
Administer this compound (e.g., 50-150 mg/kg) or vehicle daily via oral gavage.
-
-
Assessment of Arthritis:
-
Measure the volume of both the injected (primary) and non-injected (secondary) hind paws daily or every other day using a plethysmometer.
-
Score the severity of arthritis in all four paws based on a 0-4 scale as described in the CIA protocol.
-
Monitor body weight changes as an indicator of systemic inflammation.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for serum cytokine analysis.
-
Harvest ankle joints for histopathological examination to assess inflammation, pannus formation, and bone/cartilage destruction.
-
Mandatory Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Proposed anti-inflammatory signaling pathway of this compound in RA.
Caption: Experimental workflow for evaluating this compound in RA animal models.
Conclusion
This compound presents a promising avenue for the development of novel therapeutics for rheumatoid arthritis. The protocols and data presented here provide a framework for researchers to effectively evaluate its efficacy in preclinical animal models. Further studies are warranted to fully elucidate its mechanism of action and to establish a comprehensive profile of its anti-arthritic effects. The use of standardized models like CIA and AIA will be crucial in generating comparable and reproducible data to support its potential transition to clinical trials.
References
Investigating neuroprotective effects of neoandrographolide in neuroinflammation models
Application Notes: Investigating the Neuroprotective Effects of Neoandrographolide
Audience: Researchers, scientists, and drug development professionals.
Introduction Neuroinflammation is a critical process in the pathogenesis of various neurodegenerative diseases, characterized by the activation of glial cells, primarily microglia and astrocytes.[1] Activated microglia release a cascade of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as reactive oxygen species (ROS), which contribute to neuronal damage.[2][3] Consequently, modulating microglial activation is a promising therapeutic strategy for these conditions.
This compound is a diterpenoid lactone isolated from the medicinal plant Andrographis paniculata. While research specifically investigating the neuroprotective effects of this compound in neuroinflammation is emerging, extensive studies on its structural analog, andrographolide, have revealed potent anti-inflammatory and antioxidant properties. Andrographolide has been shown to cross the blood-brain barrier and exert neuroprotective effects by suppressing microglial activation and subsequent inflammatory damage.[2][4]
This document provides detailed protocols and mechanisms based on the well-studied compound andrographolide, which can serve as a robust framework for investigating the therapeutic potential of this compound in neuroinflammation models. The primary mechanisms of action involve the inhibition of pro-inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[3][5][6]
Mechanism of Action (Based on Andrographolide Studies)
The anti-neuroinflammatory effects of andrographolide, a proxy for this compound, are multi-faceted. The compound targets key signaling nodes that regulate the inflammatory and oxidative stress responses in microglia.
-
Inhibition of NF-κB Signaling: In resting cells, the transcription factor NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger the phosphorylation and degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus.[7][8] Once in the nucleus, p65 initiates the transcription of pro-inflammatory genes, including TNF-α, IL-1β, IL-6, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[2][5] Andrographolide has been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of p65 and suppressing the expression of these inflammatory mediators.[5]
-
Modulation of MAPK Signaling: The MAPK family, including JNK, ERK, and p38, is another critical pathway in the inflammatory response.[9] LPS and other inflammatory triggers activate these kinases, which in turn can activate transcription factors that promote inflammation. Studies have demonstrated that andrographolide can significantly suppress the phosphorylation and activation of JNK and p38 MAPK in activated microglia, further contributing to its anti-inflammatory effects.[2][5][9]
-
Activation of Nrf2/HO-1 Antioxidant Pathway: The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress.[10] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[10][11] Andrographolide can activate this pathway by promoting the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[6][12] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their expression and a reduction in oxidative stress.[3][6][13]
Data Presentation: Effects of Andrographolide in In Vitro Neuroinflammation Models
The following tables summarize the quantitative effects of andrographolide on key inflammatory and antioxidant markers in LPS-stimulated microglial cell lines (e.g., BV-2) and primary microglia. These data provide a benchmark for evaluating the potential efficacy of this compound.
Table 1: Inhibition of Pro-inflammatory Mediators by Andrographolide
| Mediator | Cell Type | Andrographolide Conc. (µM) | Inhibition (%) | Reference |
|---|---|---|---|---|
| Nitric Oxide (NO) | BV-2 Microglia | 10 | ~60% | [12] |
| Primary Microglia | 5 | ~75% | [5] | |
| TNF-α | BV-2 Microglia | 10 | ~55% | [3] |
| Primary Microglia | 5 | ~80% | [5] | |
| IL-1β | Primary Microglia | 5 | ~85% | [5] |
| IL-6 | BV-2 Microglia | 10 | ~70% | [3][12] |
| iNOS (protein) | Primary Microglia | 5 | Significantly reduced | [5] |
| COX-2 (protein) | Primary Microglia | 5 | Significantly reduced |[5] |
Table 2: Activation of the Nrf2 Antioxidant Pathway by Andrographolide
| Marker | Cell Type | Andrographolide Conc. (µM) | Fold Increase | Reference |
|---|---|---|---|---|
| Nuclear Nrf2 | HT22 Hippocampal Cells | 10 | ~3.4x | [12] |
| HO-1 Expression | HT22 Hippocampal Cells | 10 | ~3.0x | [12] |
| HO-1 Expression | PC12 Neurons | 10 | Significantly increased |[3] |
Experimental Protocols and Visualizations
The following section provides detailed protocols for key experiments to assess the neuroprotective effects of this compound, along with diagrams to visualize the experimental workflow and underlying signaling pathways.
Experimental Workflow
The general workflow for testing the anti-neuroinflammatory effects of a compound like this compound involves culturing microglial cells, inducing an inflammatory response, treating with the compound, and subsequently analyzing various endpoints such as cytokine release and signaling pathway activation.
Caption: General experimental workflow for in vitro testing.
Protocol 1: In Vitro Model of Neuroinflammation in BV-2 Microglia
This protocol describes how to induce a pro-inflammatory state in the murine microglial cell line, BV-2, using LPS.
Materials:
-
BV-2 murine microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (1 mg/mL stock)
-
This compound (stock solution in DMSO)
-
Sterile 24-well or 96-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Maintain BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[14]
-
Seeding: Seed BV-2 cells into 24-well plates (at 5 x 10^4 cells/well) or 96-well plates (at 1 x 10^4 cells/well) and allow them to adhere for 18-24 hours.[14][15]
-
Pre-treatment: The following day, replace the culture medium with fresh, serum-free DMEM. Add desired concentrations of this compound (e.g., 1, 5, 10, 25 µM) to the respective wells. Include a vehicle control group treated with the same final concentration of DMSO (typically ≤0.1%). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to all wells (except the untreated control group) to a final concentration of 100-500 ng/mL.[14][16]
-
Incubation: Incubate the plates for the desired time period. For cytokine analysis (ELISA), 18-24 hours is typical.[17] For signaling pathway analysis (Western Blot), shorter time points (e.g., 30-60 minutes for MAPK/NF-κB phosphorylation) are required.
-
Harvesting:
-
Supernatant: Carefully collect the culture supernatant from each well for cytokine analysis. Centrifuge to remove cell debris and store at -80°C.
-
Cell Lysate: Wash the remaining cells with ice-cold PBS. Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer for whole-cell lysates or a nuclear/cytoplasmic extraction kit for pathway analysis). Store lysates at -80°C.
-
Signaling Pathways in LPS-Induced Microglial Activation
LPS binding to Toll-like receptor 4 (TLR4) on the microglial cell surface initiates a downstream signaling cascade that results in the activation of transcription factors NF-κB and AP-1 (via MAPK), leading to the production of pro-inflammatory mediators.
Caption: LPS-induced pro-inflammatory signaling pathways.
Protocol 2: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA
This protocol outlines the general steps for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify cytokine levels in the harvested supernatant.
Materials:
-
Mouse TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate)
-
Supernatant samples from Protocol 1
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Stop Solution (e.g., 1M H2SO4)
-
96-well microplate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.[18]
-
Washing: Aspirate the coating solution and wash the plate 3-4 times with Wash Buffer.[19]
-
Blocking: Add blocking buffer to each well to prevent non-specific binding and incubate for 1-2 hours at room temperature (RT).[18]
-
Sample Incubation: Wash the plate. Add 100 µL of standards and samples (supernatants) to the appropriate wells. Incubate for 2 hours at RT.[20]
-
Detection Antibody: Wash the plate. Add the biotinylated detection antibody to each well and incubate for 1 hour at RT.[20]
-
Streptavidin-HRP: Wash the plate. Add Streptavidin-HRP conjugate to each well and incubate for 30-45 minutes at RT.[18][20]
-
Substrate Development: Wash the plate thoroughly. Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes at RT, or until a color gradient develops.[20]
-
Stop Reaction: Add Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Read Absorbance: Read the absorbance of each well at 450 nm using a microplate reader.[21]
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to calculate the concentration of TNF-α and IL-6 in the samples.
This compound's Mode of Action: Inhibition of Inflammation and Activation of Antioxidant Defense
This compound is hypothesized to exert its neuroprotective effects by dually targeting pro-inflammatory and antioxidant pathways. It inhibits the nuclear translocation of NF-κB and the phosphorylation of MAPKs, while promoting the nuclear translocation of Nrf2 to upregulate antioxidant enzymes like HO-1.
Caption: Dual mechanism of this compound.
Protocol 3: Analysis of NF-κB and Nrf2 Activation by Western Blot
This protocol is for determining the levels of key signaling proteins in the nucleus and cytoplasm to assess pathway activation.
Materials:
-
Cell lysates from Protocol 1 (prepared with a nuclear/cytoplasmic extraction kit)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p65, anti-Nrf2, anti-Lamin B (nuclear control), anti-β-actin (cytoplasmic control)[22][23]
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each nuclear and cytoplasmic lysate using a BCA assay.
-
Sample Preparation: Prepare samples by mixing 20-40 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run on an SDS-PAGE gel to separate proteins by size.[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at RT to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p65 or anti-Nrf2, typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.[23]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically 1:2000 - 1:5000 dilution) for 1 hour at RT.[22]
-
Washing: Repeat the washing step (Step 7).
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the levels of nuclear p65 and Nrf2 to the nuclear loading control (Lamin B or Histone). Normalize cytoplasmic proteins to a cytoplasmic loading control (β-actin or GAPDH). Compare the levels between different treatment groups to determine the effect of this compound on the nuclear translocation of these transcription factors.[22][24]
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Neuroprotection of Andrographolide Against Microglia-Mediated Inflammatory Injury and Oxidative Damage in PC12 Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review for the neuroprotective effects of andrographolide in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Andrographolide attenuates microglia-mediated Aβ neurotoxicity partially through inhibiting NF-κB and JNK MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Andrographolide Activates Keap1/Nrf2/ARE/HO-1 Pathway in HT22 Cells and Suppresses Microglial Activation by A β42 through Nrf2-Related Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Study on the mechanism of andrographolide activation [frontiersin.org]
- 8. Multi-Targeting Andrographolide, a Novel NF-κB Inhibitor, as a Potential Therapeutic Agent for Stroke [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Regulation of the NRF2 transcription factor by andrographolide and organic extracts from plant endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Andrographolide Activates Keap1/Nrf2/ARE/HO-1 Pathway in HT22 Cells and Suppresses Microglial Activation by Aβ42 through Nrf2-Related Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study [frontiersin.org]
- 16. Insulin Mediates Lipopolysaccharide-Induced Inflammatory Responses and Oxidative Stress in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. raybiotech.com [raybiotech.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. 2.14. Western Blotting for Nrf2, p65, and NLRP3 Inflammasome [bio-protocol.org]
- 23. pubcompare.ai [pubcompare.ai]
- 24. researchgate.net [researchgate.net]
Application Note: Determination of Neoandrographolide IC50 Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neoandrographolide, a diterpenoid lactone isolated from the plant Andrographis paniculata, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. A critical parameter in the preclinical evaluation of any potential anticancer compound is its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required to inhibit a specific biological process, such as cell proliferation, by 50%.[1][2] This value is a key measure of the compound's potency and is essential for dose-response studies and for comparing the efficacy of different therapeutic agents.[1]
This application note provides detailed protocols for two robust and widely used colorimetric assays for determining the IC50 of this compound in cancer cell lines: the MTT assay and the Sulforhodamine B (SRB) assay.
Assay Principles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures cell viability based on the metabolic activity of the cells.[3] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[3][4] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4][5] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically.[3]
-
Sulforhodamine B (SRB) Assay: The SRB assay is a method based on the measurement of total cellular protein content.[6] It relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[7][8] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the cell number.[7] This assay is simple, reproducible, and has a stable end-point.[7]
Experimental Protocols
General Workflow for IC50 Determination
The overall process for determining the IC50 value involves treating cultured cells with a range of concentrations of the test compound and measuring cell viability after a set incubation period.
Caption: General experimental workflow for IC50 determination.
Protocol 1: MTT Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in sterile PBS), stored protected from light[3]
-
Solubilization solution (e.g., 100% DMSO, or a solution of SDS in HCl)[5][9]
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete medium.[9] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a "vehicle control" (medium with DMSO, concentration not exceeding 0.5%) and a "blank control" (medium only).
-
Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO2.[9][10]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[5]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][9] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to reduce background noise.[4]
-
Calculation:
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] x 100
-
-
Plot the % Viability against the log of the this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[11]
-
Protocol 2: Sulforhodamine B (SRB) Assay
This protocol is optimized for adherent cells in a 96-well format.[6]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Trichloroacetic acid (TCA), cold (4°C)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Wash solution (1% v/v acetic acid)[8]
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Cell Fixation: After the treatment incubation, gently remove the medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) TCA to each well.[8] Incubate the plate at 4°C for at least 1 hour.
-
Washing: Discard the TCA solution and wash the plates five times with 1% acetic acid to remove excess TCA and unbound components.[8] Allow the plates to air-dry completely.
-
SRB Staining: Add 50-100 µL of 0.4% SRB solution to each well.[8] Incubate at room temperature for 30 minutes to allow the dye to bind to cellular proteins.[6][8]
-
Removing Unbound Dye: After staining, quickly wash the plates four to five times with 1% acetic acid to remove any unbound SRB dye.[8]
-
Air Dry: Allow the plates to air-dry completely.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[8] Place the plate on a shaker for 5-10 minutes to ensure the dye is fully dissolved.[7]
-
Absorbance Reading: Measure the optical density (OD) at a wavelength between 510-565 nm using a microplate reader.[6][7]
-
Calculation:
-
Calculate the percentage of cell growth inhibition.
-
Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 using non-linear regression analysis.
-
Data Presentation: IC50 Values
While specific IC50 data for this compound is limited in the readily available literature, extensive research has been conducted on the closely related compound, andrographolide . The methodologies described are directly applicable, and the following data for andrographolide serves as a reference.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | MTT | 24 h | 63.19 ± 0.03 | [10][12] |
| MTT | 48 h | 32.90 ± 0.02 | [10][12] | ||
| MTT | 72 h | 31.93 ± 0.04 | [10][12] | ||
| MDA-MB-231 | Breast Cancer | MTT | 24 h | 65.00 ± 0.02 | [10][12] |
| MTT | 48 h | 37.56 ± 0.03 | [10][12] | ||
| MTT | 72 h | 30.56 ± 0.03 | [10][12] |
As shown in the table, the cytotoxic effect of andrographolide on MCF-7 and MDA-MB-231 breast cancer cells is both dose- and time-dependent.[10]
Mechanism of Action & Signaling Pathways
Andrographolide and its analogues exert their anticancer effects by modulating multiple critical signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[13][14] Understanding these pathways provides a deeper context for the results obtained from IC50 assays.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and proliferation.[15] Andrographolide has been shown to inhibit this pathway, leading to reduced cancer cell viability.[15] In MCF-7 breast cancer cells, andrographolide treatment significantly reduced the expression of PI3K and phosphorylated mTOR (p-mTOR).[15]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer by promoting cell survival and proliferation.[16] Andrographolide is a known inhibitor of NF-κB activation.[17] It can prevent the binding of the p50 subunit of NF-κB to DNA, thereby blocking the transcription of target genes that promote tumor growth.[16] This inhibition contributes to the pro-apoptotic and anti-proliferative effects observed in cancer cells.[17][18]
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion
The MTT and SRB assays are effective and reproducible methods for determining the IC50 value of this compound against various cancer cell lines. These protocols provide a foundational step for screening the cytotoxic potential of the compound. The observed potency is often linked to the compound's ability to modulate critical cellular signaling pathways, such as PI3K/Akt/mTOR and NF-κB, which are frequently dysregulated in cancer. A thorough understanding of these protocols and the underlying molecular mechanisms is crucial for advancing the development of this compound as a potential therapeutic agent.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. canvaxbiotech.com [canvaxbiotech.com]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Cell viability assay [bio-protocol.org]
- 10. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synentec.com [synentec.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Andrographolide: A New Plant-Derived Antineoplastic Entity on Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway [frontiersin.org]
- 18. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Neoandrographolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoandrographolide, a diterpenoid lactone derived from the plant Andrographis paniculata, has garnered significant interest in oncological research for its potential antitumor activities. A key mechanism underlying its therapeutic promise is the induction of apoptosis, or programmed cell death, in cancer cells. Flow cytometry, particularly utilizing Annexin V and Propidium Iodide (PI) staining, stands as a robust and quantitative method to assess this apoptotic effect.
These application notes provide a comprehensive guide to analyzing this compound-induced apoptosis. While specific quantitative data for this compound is emerging, the protocols and expected outcomes are detailed based on extensive research on its close structural analog, andrographolide, which is known to induce apoptosis through various signaling pathways. The provided methodologies are broadly applicable for the study of this compound's pro-apoptotic efficacy.
Data Presentation: Quantitative Analysis of Apoptosis Induction
The following tables summarize the pro-apoptotic effects of the related compound, andrographolide, across various cancer cell lines. This data serves as a reference for expected outcomes when analyzing this compound.
Table 1: IC50 Values of Andrographolide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| DBTRG-05MG | Glioblastoma | 13.95 | 72 |
| A549 | Lung Adenocarcinoma | 8.72 | 48 |
| H1299 | Lung Adenocarcinoma | 3.69 | 48 |
| SK-MES-1 | Lung Squamous Carcinoma | 10.99 | 48 |
| LLC | Murine Lewis Lung Cancer | 5.2 | 48 |
| SiHa | Cervical Cancer | 85.59 | Not Specified |
| CaSki | Cervical Cancer | 87.52 | Not Specified |
| HOS | Osteosarcoma | 50.84 | 24 |
| U2OS | Osteosarcoma | 68.42 | 24 |
| SAOS-2 | Osteosarcoma | 55.27 | 24 |
| MG-63 | Osteosarcoma | 30.87 | 24 |
Table 2: Percentage of Apoptotic Cells Following Andrographolide Treatment (Determined by Flow Cytometry)
| Cell Line | Treatment Concentration (µM) | Treatment Duration (h) | % Early Apoptosis | % Late Apoptosis | % Total Apoptosis |
| SiHa | Sub-cytotoxic | 48 | - | - | 18.7 ± 0.50 |
| SiHa | 2x Sub-cytotoxic | 48 | - | - | 35.9 ± 0.45 |
| DBTRG-05MG | 13.95 | 72 | - | - | 5.2 |
| DBTRG-05MG | 27.9 | 72 | - | - | 16.5 |
| PC-3 | 10 | 24 | ~86 (Early + Late) | ~86 (Early + Late) | ~86 |
| MDA-MB-231 | 30 | 24 | Increased | Increased | Significantly Increased |
| MDA-MB-231 | 30 | 36 | Increased | Increased | Significantly Increased |
| MDA-MB-231 | 30 | 48 | Increased | Increased | Significantly Increased |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the cancer cell line of interest in a suitable culture vessel (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. A typical seeding density is 1-5 x 10^5 cells/well.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. It is advisable to perform a dose-response study to determine the optimal concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the induction of apoptosis.
Protocol 2: Annexin V-FITC and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is a standard procedure for assessing apoptosis.[1]
-
Cell Harvesting:
-
For adherent cells, gently aspirate the culture medium (which may contain floating apoptotic cells) and transfer it to a centrifuge tube.
-
Wash the adherent cells with phosphate-buffered saline (PBS) and detach them using a gentle cell scraper or trypsin-EDTA.
-
Combine the detached cells with the previously collected supernatant.
-
For suspension cells, directly collect the cells into a centrifuge tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the tubes to ensure thorough mixing.
-
-
Incubation: Incubate the stained cells for 15 minutes at room temperature in the dark.
-
Sample Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Controls for Flow Cytometry:
-
Unstained cells
-
Cells stained only with Annexin V-FITC
-
Cells stained only with PI
Data Interpretation
The results from the flow cytometry analysis can be visualized in a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The cell population can be divided into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells.
An increase in the percentage of cells in the lower-right and upper-right quadrants following this compound treatment indicates the induction of apoptosis.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for analyzing this compound-induced apoptosis.
Signaling Pathways of Andrographolide-Induced Apoptosis
The following diagram illustrates the key signaling pathways implicated in apoptosis induced by the related compound, andrographolide. These pathways are likely to be relevant for this compound as well. Andrographolide has been shown to induce apoptosis through both intrinsic and extrinsic pathways.[2] It can trigger the production of reactive oxygen species (ROS), leading to the activation of the JNK signaling pathway.[2] Additionally, it can influence the expression of Bcl-2 family proteins and activate caspases.[3][4] Studies have also pointed to the involvement of the ERK1/2/c-Myc/p53 and PI3K/Akt/mTOR pathways.
Caption: Potential signaling pathways in this compound-induced apoptosis.
References
- 1. Andrographolide inhibits proliferation and induces cell cycle arrest and apoptosis in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Andrographolide induces apoptosis in human osteosarcoma cells via the ROS/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomics Analysis of Andrographolide-Induced Apoptosis via the Regulation of Tumor Suppressor p53 Proteolysis in Cervical Cancer-Derived Human Papillomavirus 16-Positive Cell Lines [mdpi.com]
- 4. internationalscholarsjournals.org [internationalscholarsjournals.org]
Application Notes and Protocols: Studying Neoandrographolide in a Murine Model of Colitis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract.[1] Murine models of colitis are indispensable tools for investigating IBD pathogenesis and evaluating novel therapeutic agents. The Dextran Sodium Sulfate (DSS)-induced colitis model is widely utilized due to its simplicity, reproducibility, and ability to mimic many clinical and histological features of human ulcerative colitis.[2][3] DSS is directly toxic to colonic epithelial cells, disrupting the mucosal barrier and allowing luminal bacteria to penetrate the lamina propria, which triggers a robust inflammatory response.[1][4]
Neoandrographolide is a diterpenoid lactone derived from the medicinal plant Andrographis paniculata.[5] This plant has a long history of use in traditional Asian medicine for treating inflammatory conditions.[6][7] Preclinical studies have highlighted the potent anti-inflammatory and immunomodulatory properties of this compound and related compounds.[5][6] Its mechanism of action involves the modulation of key inflammatory signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and the NLRP3 inflammasome, and potentially the activation of the Nrf2 antioxidant response.[5][8][9]
These application notes provide a detailed protocol for inducing colitis in a murine model using DSS and for evaluating the therapeutic efficacy of this compound.
Experimental Design and Workflow
Experimental Groups
A standard study design includes the following groups (n=8-10 mice per group):
-
Group 1: Normal Control: Mice receive standard drinking water and vehicle treatment (e.g., PBS or 0.5% carboxymethylcellulose).
-
Group 2: DSS Model Control: Mice receive DSS in their drinking water and vehicle treatment.
-
Group 3: DSS + this compound (Low Dose): Mice receive DSS and a low dose of this compound (e.g., 10 mg/kg).[8]
-
Group 4: DSS + this compound (High Dose): Mice receive DSS and a high dose of this compound (e.g., 40 mg/kg).[8]
-
Group 5: DSS + Positive Control (Optional): Mice receive DSS and a standard-of-care drug like Mesalazine (5-ASA) (e.g., 100 mg/kg).[10]
Experimental Workflow Diagram
Caption: Overall experimental workflow for the murine colitis model.
Detailed Experimental Protocols
Protocol for DSS-Induced Acute Colitis
This protocol describes the induction of acute colitis in C57BL/6 mice.[1]
-
Animals: Use 8-10 week old male C57BL/6 mice. House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow mice to acclimatize for at least 7 days before the experiment begins.
-
DSS Solution Preparation: Prepare a 2.5-3% (w/v) solution of DSS (molecular weight 36-50 kDa) in autoclaved drinking water.[8][11] Prepare this solution fresh every two days.[12]
-
Induction: On Day 0, replace the regular drinking water in the cages of all groups (except the Normal Control) with the DSS solution.[11] Ensure no other water source is available.[13]
-
Duration: Continue DSS administration for 7 consecutive days.[10][11]
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).[12] Mice losing more than 20-25% of their initial body weight should be euthanized as a humane endpoint.[2]
Protocol for this compound Administration
-
Preparation: Prepare this compound suspensions in a suitable vehicle, such as 0.5% sodium carboxymethylcellulose (CMC-Na) or phosphate-buffered saline (PBS).
-
Administration: Starting on Day 0 or Day 1, administer the prepared this compound suspension or vehicle to the respective groups via oral gavage once daily for the duration of the experiment (7 days).[8]
-
Dosage: Use doses based on previous literature for related compounds, for example, 10 mg/kg and 40 mg/kg.[8]
Protocol for Assessment of Colitis Severity
3.3.1 Disease Activity Index (DAI) Calculation
The DAI is a composite score of weight loss, stool consistency, and rectal bleeding, assessed daily.[10]
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss | Normal, well-formed pellets | No blood |
| 1 | 1-5% | Loose stools | Hemoccult positive |
| 2 | 5-10% | Loose stools | Hemoccult positive |
| 3 | 10-15% | Diarrhea | Visible blood in stool |
| 4 | >15% | Diarrhea | Gross rectal bleeding |
Note: The final DAI is the average of the three scores.
3.3.2 Macroscopic and Histological Evaluation
-
Euthanasia and Tissue Collection: At the end of the experiment (e.g., Day 8), euthanize the mice. Carefully dissect the entire colon from the cecum to the anus.
-
Macroscopic Assessment: Measure the length of the colon.[8] Colon shortening is a key indicator of inflammation.[12] The spleen may also be excised and weighed as an indicator of systemic inflammation.
-
Histology:
-
Take a 0.5-1 cm segment from the distal colon.[13]
-
Rinse gently with PBS and fix in 10% neutral buffered formalin for 24 hours.[13]
-
Process the tissue, embed in paraffin, and cut 5 µm sections.[13]
-
Stain sections with Hematoxylin and Eosin (H&E) for histological evaluation.[13][14]
-
Score the sections for inflammatory cell infiltration and tissue damage based on a standardized scoring system.
-
3.3.3 Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme abundant in neutrophils, and its activity is a quantitative marker of neutrophil infiltration into the colonic tissue.
-
Collect a pre-weighed section of the colon and snap-freeze it in liquid nitrogen. Store at -80°C.
-
Homogenize the tissue in a suitable buffer (e.g., hexadecyltrimethylammonium bromide buffer).
-
Centrifuge the homogenate and collect the supernatant.
-
Measure MPO activity in the supernatant using a colorimetric assay kit according to the manufacturer's instructions.
Molecular Mechanisms and Signaling Pathways
This compound is believed to exert its anti-inflammatory effects by modulating several key intracellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[6] In colitis, its activation leads to the transcription of numerous pro-inflammatory cytokines. This compound has been shown to inhibit this pathway.[5]
Caption: this compound inhibits the NF-κB signaling pathway.
Activation of the Nrf2/HO-1 Antioxidant Pathway
Oxidative stress is a key contributor to tissue damage in colitis.[8] The Nrf2 pathway is the master regulator of the cellular antioxidant response. Related compounds like andrographolide activate this pathway, reducing oxidative damage.[8][15]
Caption: this compound promotes the Nrf2 antioxidant pathway.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the cleavage and release of the potent pro-inflammatory cytokines IL-1β and IL-18.[16][17] Andrographolide has been shown to inhibit NLRP3 inflammasome activation.[9]
Caption: this compound inhibits NLRP3 inflammasome activation.
Data Presentation and Interpretation
All quantitative data should be presented clearly to allow for robust comparison between experimental groups. Data are typically presented as mean ± standard error of the mean (SEM).
Table of Clinical and Macroscopic Parameters
| Group | Final Body Weight Change (%) | Disease Activity Index (DAI) | Colon Length (cm) | Spleen Weight (mg) |
| Normal Control | ||||
| DSS Model Control | ||||
| DSS + Neo (Low) | ||||
| DSS + Neo (High) | ||||
| DSS + 5-ASA |
Table of Histological and Biochemical Markers
| Group | Histological Score | MPO Activity (U/g tissue) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | IL-1β (pg/mg protein) |
| Normal Control | |||||
| DSS Model Control | |||||
| DSS + Neo (Low) | |||||
| DSS + Neo (High) | |||||
| DSS + 5-ASA |
Interpretation: A therapeutic effect of this compound would be indicated by a significant improvement in the parameters listed above compared to the DSS Model Control group. This includes reduced weight loss, lower DAI and histological scores, restoration of colon length, and decreased levels of inflammatory markers (MPO, TNF-α, IL-6, IL-1β).[6][8][18] Western blot analysis would be used to confirm the engagement of the target signaling pathways (e.g., decreased p-p65, increased HO-1).
References
- 1. redoxis.se [redoxis.se]
- 2. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Andrographolide: Potential Treatment for Ulcerative Colitis [chondrex.com]
- 4. mpbio.com [mpbio.com]
- 5. caringsunshine.com [caringsunshine.com]
- 6. air.unimi.it [air.unimi.it]
- 7. Frontiers | Lentilactobacillus kefiri SGL 13 and Andrographis paniculata alleviate dextran sulfate sodium induced colitis in mice [frontiersin.org]
- 8. Protective effect of andrographolide against ulcerative colitis by activating Nrf2/HO-1 mediated antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Andrographolide Derivative AL-1 Ameliorates Dextran Sodium Sulfate-Induced Murine Colitis by Inhibiting NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 13. socmucimm.org [socmucimm.org]
- 14. Andrographolide presents therapeutic effect on ulcerative colitis through the inhibition of IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Protective effect of andrographolide against ulcerative colitis by activating Nrf2/HO-1 mediated antioxidant response [frontiersin.org]
- 16. Natural products modulate NLRP3 in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic interventions target the NLRP3 inflammasome in ulcerative colitis: Comprehensive study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Andrographolide presents therapeutic effect on ulcerative colitis through the inhibition of IL-23/IL-17 axis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Neoandrographolide for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of neoandrographolide in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern for in vitro studies?
This compound is a bioactive diterpenoid lactone isolated from the plant Andrographis paniculata. Like its more studied analog, andrographolide, it exhibits a range of pharmacological activities, including anti-inflammatory and anti-cancer effects. However, its poor water solubility presents a significant challenge for in vitro studies, as it can lead to precipitation in aqueous culture media, resulting in inaccurate dosing and unreliable experimental outcomes.
Q2: What are the common methods to improve the aqueous solubility of this compound?
Several methods can be employed to enhance the aqueous solubility of this compound for in vitro experiments:
-
Co-solvents: Using a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), ethanol, or methanol, to first dissolve the this compound before diluting it in the aqueous medium.
-
Cyclodextrin Inclusion Complexes: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin (e.g., β-cyclodextrin or its derivatives like hydroxypropyl-β-cyclodextrin) to form a water-soluble inclusion complex.[1][2]
-
Nanoparticle Formulations: Incorporating this compound into nanoparticle systems, such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles or solid lipid nanoparticles (SLNs), can improve its dispersibility and sustained release in aqueous solutions.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can enhance its dissolution rate.
Q3: What is the recommended starting solvent for this compound?
For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended initial solvent due to its high solubilizing capacity for many poorly water-soluble compounds, including diterpenoid lactones like this compound.[3][4]
Q4: Are there limits to the concentration of DMSO I can use in my cell culture experiments?
Yes, high concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, to avoid affecting cell viability and experimental results.[4] A vehicle control (medium with the same final concentration of DMSO without the compound) should always be included in your experiments.
Q5: How can I prepare a this compound-cyclodextrin inclusion complex?
A common method is the saturated solution method.[1] This involves preparing a saturated solution of the cyclodextrin in water and then adding a solution of this compound (dissolved in a minimal amount of an organic solvent like ethanol) to it. The mixture is then stirred for an extended period to allow for complex formation, followed by removal of the organic solvent and lyophilization to obtain the powdered complex.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon Dilution in Aqueous Medium
Problem: After dissolving this compound in an organic solvent (e.g., DMSO) and adding it to the cell culture medium or buffer, a precipitate forms.
| Possible Cause | Troubleshooting Step |
| Exceeded Solubility Limit | The final concentration of this compound in the aqueous medium is above its solubility limit. |
| * Solution 1: Stepwise Dilution: Perform serial dilutions of your concentrated stock solution in the aqueous medium rather than a single large dilution. This gradual decrease in solvent concentration can help maintain solubility. | |
| * Solution 2: Pre-treat the Medium: Add a small amount of the organic solvent (e.g., DMSO) to the aqueous medium before adding the this compound stock solution. This can help to better solvate the compound as it is introduced. | |
| Temperature Effects | The temperature of the aqueous medium is lower than that of the stock solution, causing the compound to crash out of solution. |
| * Solution: Ensure that both the stock solution and the aqueous medium are at the same temperature (e.g., 37°C for cell culture) before mixing. | |
| pH Effects | The pH of the final solution may not be optimal for this compound solubility. For the related compound andrographolide, dissolution is highest at pH 6.8.[5] |
| * Solution: If experimentally permissible, adjust the pH of your aqueous medium. However, for cell culture, this is often not feasible due to cellular viability concerns. |
Issue 2: Observed Cytotoxicity in Vehicle Control Group
Problem: The cells treated with the vehicle control (e.g., medium with DMSO) show a significant decrease in viability compared to untreated cells.
| Possible Cause | Troubleshooting Step |
| High Final DMSO Concentration | The final concentration of DMSO in the cell culture medium is too high, leading to cellular toxicity. |
| * Solution 1: Reduce DMSO Concentration: Prepare a more concentrated stock solution of this compound in DMSO so that a smaller volume is needed to achieve the desired final concentration, thereby lowering the final DMSO percentage. Aim for a final DMSO concentration of ≤ 0.1% if possible. | |
| * Solution 2: Perform a DMSO Toxicity Curve: Determine the maximum tolerated concentration of DMSO for your specific cell line by performing a dose-response experiment with varying concentrations of DMSO. | |
| DMSO Quality | The DMSO used may be of low purity or may have degraded. |
| * Solution: Use a high-purity, sterile-filtered DMSO suitable for cell culture. Store DMSO in small, single-use aliquots to prevent moisture absorption and degradation. |
Quantitative Data
Solubility of Andrographolide (a related compound) in Various Solvents
Note: Specific quantitative solubility data for this compound is limited. The following data for andrographolide can be used as a reference point due to its structural similarity.
| Solvent | Solubility (at 25°C) | Reference |
| Water | 3.29 µg/mL | [5] |
| Ethanol | ~0.2 mg/mL | [6] |
| DMSO | ~3 mg/mL | [6] |
| Dimethylformamide (DMF) | ~14 mg/mL | [6] |
| Methanol | Soluble | [5][7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-Solvent (DMSO)
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, depending on the final desired concentration in the assay).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex
-
Materials:
-
This compound
-
β-cyclodextrin
-
Ethanol
-
Deionized water
-
Magnetic stirrer and stir bar
-
Lyophilizer
-
-
Procedure:
-
Prepare a saturated solution of β-cyclodextrin in deionized water by adding an excess of β-cyclodextrin to the water and stirring vigorously for several hours at a constant temperature.
-
Dissolve this compound in a minimal amount of ethanol.
-
Slowly add the ethanolic solution of this compound to the saturated β-cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture for 24-48 hours at a constant temperature to facilitate the formation of the inclusion complex.
-
Remove the ethanol from the mixture using a rotary evaporator.
-
Filter the resulting aqueous solution to remove any uncomplexed this compound.
-
Freeze-dry (lyophilize) the clear solution to obtain the this compound-β-cyclodextrin inclusion complex as a powder.
-
Visualizations
Signaling Pathways
Caption: this compound's inhibitory effect on inflammatory signaling pathways.
Experimental Workflow
Caption: General workflow for improving this compound solubility for in vitro studies.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. The structure and antiproliferative activity of the inclusion complex of this compound/β-cyclodextrin [jcps.bjmu.edu.cn]
- 3. A comparative assessment of in vitro cytotoxic activity and phytochemical profiling of Andrographis nallamalayana J.L.Ellis and Andrographis paniculat ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07496B [pubs.rsc.org]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Effect of Andrographis paniculata Associated with 2-Aminoethyl Dihydrogen Phosphate in Triple-Negative Breast Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Neoandrographolide Dosage for In Vivo Inflammation Models
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for utilizing neoandrographolide in in vivo inflammation studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dosage range for this compound in mouse inflammation models?
A good starting point for oral administration of this compound in mice is between 100-150 mg/kg.[1][2] Doses of 150 mg/kg have been shown to significantly suppress dimethyl benzene-induced ear edema, while doses in the 100-150 mg/kg range effectively reduce acetic acid-induced vascular permeability.[1][2][3]
Q2: What is the primary mechanism of action for this compound's anti-inflammatory effects?
This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways.[4][5] This suppression leads to a downstream reduction in the production of key pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[1][2][5]
Q3: How does the anti-inflammatory activity of this compound compare to its parent compound, andrographolide?
This compound has demonstrated potent anti-inflammatory activity; for instance, it inhibits nitric oxide (NO) production more strongly than andrographolide in certain assays.[6] Both compounds are known to target the NF-κB and MAPK pathways to reduce inflammation.[4][7]
Q4: Can I administer this compound via intraperitoneal (I.P.) injection?
While oral administration is more common in the cited literature for this compound, related diterpenoids from Andrographis paniculata have been successfully administered via I.P. injection in inflammation and pain models, with effective doses seen as low as 4 mg/kg.[8] A pilot study is recommended to determine the optimal I.P. dose for your specific model.
Troubleshooting Guide
Problem: Poor Solubility and Low Bioavailability of this compound
-
Issue: Researchers often face challenges with the poor water solubility of this compound and its parent compound, andrographolide, which can lead to low and variable oral bioavailability.[6][9] This can result in inconsistent experimental outcomes.
-
Solution 1: Vehicle Selection: For oral administration, this compound can be suspended in a vehicle such as a 0.5% sodium carboxymethyl cellulose solution containing a small amount of Tween 80 to improve dispersion. For I.P. injections, dissolving the compound in a minimal amount of DMSO and then diluting it with saline or phosphate-buffered saline (PBS) is a common practice.[10]
-
Solution 2: Formulation Strategies: To enhance solubility and bioavailability, consider using formulation technologies. Complexation with solubilizing agents like β-cyclodextrin or the inclusion of surfactants such as sodium dodecyl sulfate (SDS) has been shown to significantly improve the systemic exposure of andrographolide.[11][12] The addition of a bioenhancer like piperine can further increase bioavailability.[12]
Problem: Inconsistent or Weak Anti-inflammatory Effects
-
Issue: The observed anti-inflammatory effect is weaker than expected or varies significantly between experiments.
-
Solution 1: Dose Optimization: The effective dose can vary significantly depending on the animal model, the inflammatory stimulus, and the administration route. The provided dosage tables offer a starting point, but it is crucial to perform a dose-response study (e.g., 50, 100, 150 mg/kg) to determine the optimal dose for your specific experimental conditions.
-
Solution 2: Timing of Administration: The timing of this compound administration relative to the inflammatory insult is critical. Typically, the compound is administered 30-60 minutes before inducing inflammation (e.g., prior to carrageenan or LPS injection) to allow for absorption and distribution.[13]
-
Solution 3: Check Compound Purity: Ensure the purity of your this compound compound. Impurities can affect its biological activity and lead to inconsistent results.
Data on this compound and Andrographolide Dosage
The following tables summarize effective dosages of this compound and the related, extensively studied compound andrographolide in various in vivo inflammation models.
Table 1: Effective Dosages of this compound in Murine Models
| Animal Model | Species | Dosage | Administration Route | Key Findings |
|---|---|---|---|---|
| Dimethyl Benzene-Induced Ear Edema | Mouse | 150 mg/kg | Oral | Significantly suppressed ear edema.[1][2][3] |
| Acetic Acid-Induced Vascular Permeability | Mouse | 100-150 mg/kg | Oral | Reduced the increase in vascular permeability.[1][2][3] |
| Hyperlipidemia Model | Mouse & Rat | 100 mg/kg | Oral | Reduced levels of triglyceride and total cholesterol.[14] |
Table 2: Effective Dosages of Andrographolide in Rodent Models (for reference)
| Animal Model | Species | Dosage | Administration Route | Key Findings |
|---|---|---|---|---|
| Carrageenan-Induced Paw Edema | Rat | 3-100 mg/kg | Oral | Dose-dependently reduced paw edema.[13][15] |
| Carrageenan-Induced Inflammation | Rat | 4 mg/kg | Intraperitoneal | Significantly reduced paw volume.[8] |
| LPS-Induced Acute Lung Injury | Rodent | 1 mg/kg | Intraperitoneal | Reduced inflammatory markers in bronchoalveolar lavage fluid.[16] |
| Allergic Lung Inflammation | Mouse | 3-30 mg/kg | Intraperitoneal | Dose-dependently inhibited inflammatory cytokines and immune cell accumulation.[17] |
Key Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the efficacy of acute anti-inflammatory agents.[18]
-
Animal Acclimatization: Use male Sprague-Dawley or Wistar rats (150-200 g). Allow them to acclimatize for at least one week with free access to food and water.
-
Grouping: Randomly divide animals into groups (n=5-6 per group):
-
Vehicle Control (e.g., 0.5% CMC)
-
This compound (e.g., 50, 100, 150 mg/kg)
-
Positive Control (e.g., Diclofenac 10 mg/kg)
-
-
Compound Administration: Administer this compound or vehicle orally (p.o.) 30 minutes before carrageenan injection.[13]
-
Inflammation Induction: Inject 0.1 mL of a 1% (w/v) carrageenan solution (in sterile saline) into the subplantar tissue of the right hind paw of each rat.[13][19]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Protocol 2: LPS-Induced Systemic Inflammation in Mice
This model is used to study systemic inflammatory responses and the effects of therapeutics on cytokine production.[20][21]
-
Animal Acclimatization: Use male C57BL/6 mice (20-25 g). Acclimatize for one week.
-
Grouping: Divide animals into experimental groups:
-
Saline Control (receives saline instead of LPS)
-
Vehicle Control (receives vehicle + LPS)
-
This compound (e.g., 100, 150 mg/kg) + LPS
-
-
Compound Administration: Administer this compound or vehicle orally 1 hour prior to LPS challenge.
-
Inflammation Induction: Administer Lipopolysaccharide (LPS) from E. coli via intraperitoneal (I.P.) injection at a dose of 1-5 mg/kg.
-
Sample Collection: At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS injection), collect blood via cardiac puncture for serum analysis. Tissues such as the liver and lungs can also be harvested.
-
Data Analysis: Use ELISA to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum. Tissues can be used for histological analysis or to measure inflammatory markers via Western blot or qPCR.
Visualizing Mechanisms and Workflows
This compound's Inhibition of Inflammatory Signaling
The following diagram illustrates the key signaling pathways targeted by this compound to exert its anti-inflammatory effects.
Caption: this compound inhibits LPS-induced inflammation by targeting IKK and MAPK pathways.
General Experimental Workflow for In Vivo Studies
This diagram outlines the typical sequence of steps for evaluating this compound in an animal model of inflammation.
Caption: A typical experimental workflow for in vivo anti-inflammatory studies.
References
- 1. In vivo and in vitro anti-inflammatory activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 8. Analgesic, antipyretic, anti-inflammatory and toxic effects of andrographolide derivatives in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of andrographolide-loaded solid lipid nanoparticles and their in vitro and in vivo evaluations: characteristics, release, absorption, transports, pharmacokinetics, and antihyperlipidemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. Enhancing oral bioavailability of andrographolide using solubilizing agents and bioenhancer: comparative pharmacokinetics of Andrographis paniculata formulations in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. magistralbr.caldic.com [magistralbr.caldic.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Neoandrographolide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the poor oral bioavailability of neoandrographolide.
FAQs and Troubleshooting Guides
1. Why is the oral bioavailability of this compound poor?
The poor oral bioavailability of this compound is primarily attributed to two main factors:
-
Poor Aqueous Solubility: this compound is practically insoluble in water.[1] This low solubility limits its dissolution in the gastrointestinal (GI) fluids, which is a prerequisite for absorption. Like its structural analog andrographolide, which has an aqueous solubility of approximately 3.29 µg/mL, this compound's lipophilic nature hinders its ability to dissolve in the aqueous environment of the gut.[2]
-
P-glycoprotein (P-gp) Efflux: It is highly probable that this compound is a substrate for the P-glycoprotein (P-gp) efflux transporter. P-gp is a protein expressed on the apical side of intestinal epithelial cells that actively pumps xenobiotics, including many drugs, back into the intestinal lumen, thereby reducing their net absorption.[3][4][5][6] Studies on andrographolide have confirmed it is a P-gp substrate, and due to their structural similarity, it is a reasonable assumption that this compound is also subject to P-gp-mediated efflux.[4][5][6]
2. My in vivo experiments with a simple this compound suspension show very low plasma concentrations. What can I do?
This is a common issue. A simple suspension of a poorly soluble compound like this compound will likely result in minimal absorption. To improve plasma concentrations, you need to enhance its solubility and/or overcome P-gp efflux. Here are some strategies to consider:
-
Formulation into a Nanoemulsion: Nanoemulsions are lipid-based formulations that can encapsulate lipophilic drugs like this compound in small droplets (typically <200 nm), increasing the surface area for absorption and potentially bypassing P-gp efflux.
-
Preparation of a Solid Dispersion: Solid dispersions involve dispersing the drug in a solid matrix, often a polymer. This can enhance the dissolution rate by presenting the drug in an amorphous state.
-
Co-administration with a Bioenhancer: Certain compounds, known as bioenhancers, can improve the absorption of other drugs by various mechanisms, including inhibiting metabolic enzymes or efflux transporters like P-gp.
3. How do I choose between a nanoemulsion and a solid dispersion for my experiments?
The choice depends on your specific experimental goals and resources.
| Feature | Nanoemulsion | Solid Dispersion |
| Formulation Principle | Drug dissolved in a lipid-based system, emulsified into fine droplets. | Drug dispersed in a solid polymer matrix in an amorphous state. |
| Potential Advantages | High drug loading for lipophilic compounds, can be formulated as a liquid for easy oral gavage, potential for lymphatic uptake. | Can be formulated into solid dosage forms (e.g., powders, tablets), good stability. |
| Common Excipients | Oils (e.g., α-tocopherol), surfactants (e.g., Cremophor EL, Tween 80), co-surfactants.[7] | Polymers (e.g., PVP K30, Soluplus®, HPMC). |
| Considerations | May require specialized equipment (e.g., high-pressure homogenizer), potential for physical instability (e.g., phase separation). | Choice of polymer and preparation method (e.g., solvent evaporation, spray drying) is critical for performance. |
Troubleshooting Tip: If you are working with very small quantities of this compound, the solvent evaporation method for solid dispersions might be more practical than preparing a nanoemulsion, which may require larger batch sizes for homogenization.
4. I am seeing high variability in my pharmacokinetic data. What could be the cause?
High variability is common when working with poorly bioavailable compounds. Potential causes include:
-
Inconsistent Formulation: Ensure your formulation (e.g., nanoemulsion droplet size, solid dispersion particle size) is consistent between batches.
-
Food Effects: The presence or absence of food in the GI tract can significantly impact the absorption of lipophilic compounds. Standardize the fasting and feeding schedule of your animals.
-
Metabolism: this compound is likely subject to metabolism in the gut and liver. Genetic variations in metabolic enzymes among animals can lead to variability.
-
P-gp Efflux: The expression levels of P-gp can vary between individuals, leading to differences in drug efflux and absorption.
Quantitative Data
Due to a lack of studies directly comparing different this compound formulations, the following tables provide pharmacokinetic data for this compound from an Andrographis paniculata extract and for a bioavailability-enhanced formulation of the structurally similar compound, andrographolide, to provide a reference for expected improvements.
Table 1: Pharmacokinetic Parameters of this compound from an Andrographis paniculata Capsule in Humans
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | 58.45 ng/mL | [7] |
| AUC0-∞ (Area Under the Curve) | 162.62 ng·h/mL | [7] |
| Tmax (Time to Maximum Concentration) | 1.5 h | [7] |
Table 2: Comparative Pharmacokinetics of Andrographolide Formulations in Rats
| Formulation | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Andrographolide Suspension | 46.5 ± 12.3 | 148.2 ± 39.8 | 100 | [7] |
| Andrographolide Nanoemulsion | 215.7 ± 45.1 | 880.6 ± 183.2 | 594.3 | [7] |
| Andrographolide Solid Dispersion | ~172 (1.29-fold increase vs. pure drug) | ~325 (1.17-fold increase in AUC0-∞ vs. pure drug) | 117.43 | [8] |
Note: The data in Table 2 is for andrographolide and should be used as a general guide for the potential magnitude of improvement achievable with this compound formulations.
Experimental Protocols
1. Preparation of a this compound Nanoemulsion (Adapted from Andrographolide Protocol)
This protocol is adapted from a method for preparing an andrographolide nanoemulsion using a high-pressure homogenization technique.[7]
Materials:
-
This compound
-
Oil phase: α-tocopherol and ethanol (1:1, w/w)
-
Surfactant: Cremophor EL
-
Deionized water
Procedure:
-
Dissolve 30 mg of this compound in 4 g of the oil phase mixture (α-tocopherol and ethanol).
-
Add 2 g of Cremophor EL to the oil phase and mix.
-
Add 6 g of water to the mixture.
-
Homogenize the mixture at high speed (e.g., 24,000 rpm) for 10 minutes to form a coarse emulsion.
-
Further reduce the droplet size by processing the coarse emulsion through a high-pressure homogenizer at approximately 1,500 bar for 6 cycles.
-
The resulting nanoemulsion should be characterized for droplet size, polydispersity index, and zeta potential.
Troubleshooting:
-
Phase Separation: If phase separation occurs, consider increasing the surfactant concentration or the homogenization time/pressure.
-
Large Droplet Size: Inadequate homogenization can lead to large droplet sizes. Ensure your homogenizer is functioning correctly and optimize the number of homogenization cycles.
2. Preparation of a this compound Solid Dispersion (Adapted from Andrographolide Protocol)
This protocol is based on the solvent evaporation method for preparing an andrographolide solid dispersion.
Materials:
-
This compound
-
Polymer: Polyvinylpyrrolidone K30 (PVP K30)
-
Solvent: Absolute ethanol
Procedure:
-
Determine the desired ratio of this compound to PVP K30 (e.g., 1:9 w/w).
-
Dissolve both the this compound and PVP K30 in a suitable volume of absolute ethanol with stirring.
-
Evaporate the solvent under reduced pressure using a rotary evaporator. The temperature should be kept moderate (e.g., 40-50°C) to avoid degradation.
-
A solid film will form on the wall of the flask. Dry the film further under vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder.
-
The resulting solid dispersion should be characterized for its amorphous nature (using techniques like DSC or PXRD) and dissolution rate.
Troubleshooting:
-
Incomplete Solvent Removal: Residual solvent can affect the stability and properties of the solid dispersion. Ensure adequate drying time under vacuum.
-
Crystalline Drug Detected: If the drug remains crystalline, the drug-to-polymer ratio may need to be adjusted, or a different polymer may be required.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Logical workflow for overcoming the poor oral bioavailability of this compound.
Caption: General experimental workflow for developing and evaluating a bioavailability-enhanced formulation.
Caption: Putative absorption and metabolism pathway of this compound.
References
- 1. medic.upm.edu.my [medic.upm.edu.my]
- 2. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemosensitizing potential of andrographolide in P-glycoprotein overexpressing multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poor oral bioavailability of a promising anticancer agent andrographolide is due to extensive metabolism and efflux by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nanoemulsion as a strategy for improving the oral bioavailability and anti-inflammatory activity of andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
Technical Support Center: Neoandrographolide-Loaded Nanoparticle Formulation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with neoandrographolide-loaded nanoparticle formulations.
Troubleshooting Guides
This section addresses common issues encountered during the formulation, characterization, and in vitro/in vivo evaluation of this compound-loaded nanoparticles.
| Problem | Potential Cause | Suggested Solution |
| Low Encapsulation Efficiency (%EE) | Poor solubility of this compound in the chosen organic solvent. | 1. Test a range of organic solvents (e.g., ethyl acetate, acetone, chloroform) to find one that better solubilizes both this compound and the polymer. 2. Prepare the organic phase at a slightly elevated temperature to improve solubility. 3. Increase the polymer-to-drug ratio.[1][2] |
| Drug partitioning into the external aqueous phase during emulsification. | 1. Optimize the homogenization or sonication speed and time to create a fine emulsion quickly. 2. Use a surfactant that stabilizes the emulsion effectively, such as polyvinyl alcohol (PVA) or D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS).[3][4] | |
| Large Particle Size or High Polydispersity Index (PDI) | Inefficient emulsification or particle aggregation. | 1. Increase the energy input during homogenization or sonication. 2. Optimize the concentration of the stabilizer (e.g., PVA, TPGS).[4][5] 3. For solid lipid nanoparticles, ensure the lipid is fully melted and the homogenization is performed above the lipid's melting point. |
| Polymer precipitation is too slow or uncontrolled. | 1. Use a solvent-diffusion method where the organic solvent is miscible with water, leading to more rapid and uniform particle formation. | |
| Instability of Nanoparticle Suspension (Aggregation/Sedimentation) | Insufficient surface charge (low zeta potential). | 1. Select a stabilizer that imparts a higher surface charge. 2. Adjust the pH of the suspension to move further from the isoelectric point. |
| Ostwald ripening in nanoemulsions. | 1. Include a co-surfactant or an oil that is poorly water-soluble to minimize diffusion between droplets. | |
| Burst Initial Release of this compound | A significant amount of drug is adsorbed on the nanoparticle surface. | 1. Wash the nanoparticle suspension multiple times by centrifugation and resuspension in a fresh medium to remove surface-adsorbed drug. 2. Increase the polymer-to-drug ratio to ensure more of the drug is entrapped within the core.[1][2] |
| Porous nanoparticle structure. | 1. Optimize the solvent evaporation rate; a slower rate can lead to a denser polymer matrix. | |
| Poor In Vitro Cellular Uptake | Unfavorable nanoparticle surface properties. | 1. Modify the nanoparticle surface with targeting ligands (e.g., peptides, antibodies) specific to receptors on the target cells. 2. Coat nanoparticles with polyethylene glycol (PEG) to increase circulation time and potentially enhance uptake via the enhanced permeability and retention (EPR) effect in tumors.[6] |
| Nanoparticle size is too large for efficient endocytosis. | 1. Aim for a particle size between 100-200 nm for optimal cellular uptake.[7][8] | |
| High In Vivo Toxicity | Toxicity of the nanoparticle components. | 1. Use biodegradable and biocompatible polymers such as PLGA or natural lipids.[1][2] 2. Ensure residual organic solvents are thoroughly removed after formulation. |
| Off-target effects of this compound. | 1. Develop targeted nanoparticles to increase drug concentration at the desired site and reduce systemic exposure. |
Frequently Asked Questions (FAQs)
Formulation and Characterization
Q1: What are the key physicochemical properties of this compound to consider during formulation?
A1: this compound, a diterpene lactone, has poor water solubility.[9][10] This is a primary challenge that nanoparticle encapsulation aims to overcome. It is slightly soluble in methanol and ethanol and more soluble in solvents like acetone and chloroform.[11] Its stability is pH-dependent, with better stability in acidic to neutral conditions.[9]
Q2: Which nanoparticle formulation method is best for this compound?
A2: The optimal method depends on the desired nanoparticle characteristics. Common successful methods include:
-
Emulsion-solvent evaporation: Widely used for encapsulating hydrophobic drugs like this compound in polymeric nanoparticles (e.g., PLGA).[1][2][4]
-
Wet media milling: Effective for creating nanosuspensions, which can enhance the dissolution rate and oral bioavailability.[3]
-
Precipitation/nanoprecipitation: A simple method where a solution of the drug and polymer is added to a non-solvent, causing the nanoparticles to form.[12][13]
Q3: What are the essential characterization techniques for this compound-loaded nanoparticles?
A3: Essential characterization includes:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Indicates surface charge and predicts suspension stability, also measured by DLS.
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[4][13]
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL): Determined by separating the nanoparticles from the unencapsulated drug and quantifying the drug amount using techniques like HPLC.[7]
In Vitro and In Vivo Experiments
Q4: How can I assess the in vitro release of this compound from my nanoparticles?
A4: The in vitro release is typically studied using a dialysis method. The nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off, which is then incubated in a release medium (e.g., phosphate-buffered saline at pH 7.4) under constant stirring. Samples of the release medium are collected at different time points and analyzed by HPLC to determine the concentration of released this compound.[6]
Q5: What cell lines are suitable for testing the efficacy of this compound nanoparticles?
A5: The choice of cell line depends on the therapeutic application. For anti-inflammatory studies, macrophage cell lines like RAW 264.7 are commonly used.[14][15] For anticancer research, relevant cancer cell lines such as breast cancer (e.g., MCF-7, MDA-MB-231) or colon cancer cells are appropriate.[16][17][18]
Q6: What are the key signaling pathways targeted by this compound that I should investigate?
A6: this compound is known to modulate several inflammatory and cancer-related signaling pathways, including:
-
NF-κB Pathway: Inhibition of this pathway reduces the expression of pro-inflammatory cytokines like TNF-α and IL-6.[14][19][20]
-
JAK/STAT Pathway: Andrographolide (a related compound) has been shown to inhibit this pathway, which is crucial for cytokine signaling.[16][17][21]
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway is implicated in the anticancer effects of andrographolide.[16][17]
Data Presentation
Table 1: Physicochemical Properties of Different this compound/Andrographolide Nanoparticle Formulations
| Nanoparticle Type | Polymer/Lipid | Average Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA Nanoparticles | PLGA (50:50) | 173 | -34.8 | - | - | [4][8] |
| PLGA Nanoparticles | PLGA (85:15) | 135 ± 4 | - | - | 2.6 ± 0.6 | [1][2] |
| Alginate-Poloxamer Nanoparticles | Alginate-Poloxamer | 180 ± 23 | -14.4 ± 2.1 | 87.74 ± 0.87 | 13.17 ± 0.54 | [7] |
| Solid Lipid Nanoparticles | - | - | - | 92 | - | [6] |
| Eudragit EPO Nanoparticles | Eudragit EPO | 255 ± 9 | +29.3 ± 3.4 | 93.8 ± 0.67 | - | [12] |
Experimental Protocols
Emulsion-Solvent Evaporation for PLGA Nanoparticles
This protocol is adapted from methodologies described for andrographolide encapsulation.[1][2][4]
-
Preparation of Organic Phase: Dissolve a specific amount of this compound and PLGA in a suitable organic solvent (e.g., ethyl acetate or a chloroform/methanol mixture).
-
Preparation of Aqueous Phase: Prepare an aqueous solution of a stabilizer, such as 2% w/v polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a probe sonicator over an ice bath for a defined period (e.g., 5 minutes at 20 W).
-
Solvent Evaporation: Place the resulting oil-in-water emulsion on a magnetic stirrer for several hours (e.g., 17 hours) to allow the organic solvent to evaporate completely.
-
Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation.
-
Washing: Wash the nanoparticle pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Resuspension or Lyophilization: Resuspend the final nanoparticle pellet in a suitable medium for immediate use or lyophilize for long-term storage.
In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
This protocol is based on studies investigating the anti-inflammatory effects of this compound.[14][15]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound-loaded nanoparticles and a control (empty nanoparticles) for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells (except for the negative control) and incubate for 24 hours.
-
Nitrite Quantification: Collect the cell culture supernatant. Measure the amount of nitric oxide (NO) produced by quantifying its stable metabolite, nitrite, using the Griess reagent.
-
Data Analysis: Determine the concentration-dependent inhibition of NO production by the this compound nanoparticles compared to the LPS-stimulated control.
Mandatory Visualizations
Signaling Pathways
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflows
Caption: Workflow for nanoparticle formulation by emulsion-solvent evaporation.
Logical Relationships
Caption: Troubleshooting logic for low encapsulation efficiency.
References
- 1. Encapsulation of Andrographolide in poly(lactide-co-glycolide) Nanoparticles: Formulation Optimization and in vitro Efficacy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Encapsulation of Andrographolide in poly(lactide-co-glycolide) Nanoparticles: Formulation Optimization and in vitro Efficacy Studies [frontiersin.org]
- 3. dovepress.com [dovepress.com]
- 4. Andrographolide nanoparticles in leishmaniasis: characterization and in vitro evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solid lipid nanoparticles for delivery of andrographolide across the blood-brain barrier: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo study of andrographolide nanoparticles for the treatment of Mycoplasma pneumoniae pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. library.ncl.res.in [library.ncl.res.in]
- 13. mdpi.com [mdpi.com]
- 14. In vivo and in vitro anti-inflammatory activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. worldscientific.com [worldscientific.com]
- 16. researchgate.net [researchgate.net]
- 17. The Prowess of Andrographolide as a Natural Weapon in the War against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Efficacy of Neoandrographolide
Disclaimer: Research on the co-administration of neoandrographolide to enhance its therapeutic efficacy is currently limited. However, extensive research has been conducted on andrographolide, a structurally similar major diterpenoid lactone isolated from the same plant, Andrographis paniculata. This technical support center will provide detailed information on the co-administration of andrographolide as a scientifically relevant proxy to guide researchers interested in the potential synergistic effects of this compound. The principles and methodologies described herein can serve as a foundation for designing experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for exploring the co-administration of this compound with other therapeutic agents?
While direct studies on this compound are sparse, the rationale is based on the known therapeutic properties of diterpenoid lactones from Andrographis paniculata, such as andrographolide. This compound itself has demonstrated anti-inflammatory and antiviral properties.[1][2] Co-administration strategies aim to:
-
Achieve Synergistic Effects: Combining this compound with another agent may produce a therapeutic effect greater than the sum of their individual effects.
-
Reduce Drug Dosage and Toxicity: By achieving synergy, the required dosage of one or both agents may be reduced, thereby minimizing dose-related side effects.
-
Overcome Drug Resistance: In cancer therapy, co-administration can help overcome resistance mechanisms to conventional chemotherapeutic drugs.
Q2: Are there any known synergistic combinations involving compounds from Andrographis paniculata?
Yes, numerous studies have demonstrated the synergistic effects of andrographolide with various chemotherapeutic agents. For instance, andrographolide has been shown to act synergistically with paclitaxel, cisplatin, and doxorubicin in different cancer cell lines.[3][4][5] These findings provide a strong basis for investigating similar combinations with this compound.
Q3: What are the primary therapeutic areas where co-administration of this compound could be beneficial?
Based on the known biological activities of this compound and the extensive research on andrographolide, potential therapeutic areas for co-administration include:
-
Cancer Therapy: To enhance the efficacy of conventional chemotherapeutics and potentially reduce their toxicity.[6][7]
-
Inflammatory Disorders: In combination with other anti-inflammatory drugs to achieve a broader or more potent effect.[8][9][10]
-
Neurodegenerative Diseases: To provide neuroprotection through complementary mechanisms of action.[11][12]
Troubleshooting Guides for Experimental Design
Problem: Difficulty in observing a synergistic effect between this compound and a partner drug in vitro.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration Ratios | The synergistic effect is often dependent on the specific ratio of the two drugs. Perform a checkerboard assay with a wide range of concentrations for both this compound and the partner drug to identify the optimal synergistic ratio. |
| Inappropriate Cell Line | The chosen cell line may not be sensitive to the mechanism of action of the drug combination. If possible, test the combination in multiple cell lines representing the target disease to ensure the observed effect is not cell-line specific. |
| Incorrect Timing of Drug Administration | The sequence and timing of drug addition can influence the outcome. Experiment with sequential administration (this compound first, followed by the partner drug, and vice versa) in addition to simultaneous administration. |
| Short Incubation Time | The synergistic effect may take time to develop. Extend the incubation period and assess cell viability or other relevant endpoints at multiple time points (e.g., 24h, 48h, 72h). |
| Issues with Drug Solubility | Poor solubility of this compound can lead to inaccurate concentrations in the cell culture medium. Ensure complete solubilization, for example by using a small amount of an appropriate solvent like DMSO, and include a vehicle control in your experiments. |
Problem: High variability in in vivo experimental results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability of this compound | Like andrographolide, this compound may have poor oral bioavailability. Consider alternative routes of administration (e.g., intraperitoneal injection) or the use of drug delivery systems such as nanoparticles or liposomes to improve its bioavailability. |
| Inadequate Dosing Regimen | The dose and frequency of administration may not be optimal. Conduct a dose-ranging study for this compound alone and in combination with the partner drug to determine the most effective and well-tolerated regimen. |
| Animal Model Suitability | The chosen animal model may not accurately reflect the human disease state. Carefully select a well-characterized animal model that is appropriate for the therapeutic area being investigated. |
| Insufficient Sample Size | A small number of animals per group can lead to high variability and statistically insignificant results. Perform a power analysis to determine the appropriate sample size needed to detect a significant effect. |
Quantitative Data from Andrographolide Co-administration Studies
The following tables summarize quantitative data from key studies on the co-administration of andrographolide, which can be used as a reference for designing similar experiments with this compound.
Table 1: Synergistic Anticancer Effects of Andrographolide and Paclitaxel against A549 NSCLC Cells [3][13]
| Parameter | Paclitaxel (PTX) Alone | PTX + Andrographolide (10 µM) | Fold Change |
| IC50 Value | 15.9 nM | 0.5 - 7.4 nM | 2.1 - 31.8 fold decrease |
| Apoptosis Induction | - | 1.22 - 1.27 fold increase | 1.22 - 1.27 |
| ROS Accumulation | - | 1.7 fold increase | 1.7 |
| Tumor Growth Inhibition (in vivo) | - | 98% | - |
Table 2: Enhanced Anticancer Effects of Andrographolide and Cisplatin in Lung Cancer Cells [5]
| Parameter | Cisplatin Alone | Cisplatin + Andrographolide | Observation |
| Tumor Growth | - | Potentially inhibited | Enhanced tumor suppression |
| Lung Metastases | - | Reduced incidence | Reduced metastatic potential |
| Renal Tubular Damage | - | Relieved | Reduced chemotherapy-induced toxicity |
| Survival of Tumor-bearing Mice | - | Prolonged | Improved overall survival |
Detailed Experimental Protocols
1. In Vitro Synergy Assessment: Sulforhodamine B (SRB) Assay
This protocol is adapted from a study on the synergistic effects of andrographolide and paclitaxel.[3]
-
Cell Seeding: Plate A549 cells (or your cell line of interest) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the partner drug, and their combination for 48 hours. Include a vehicle control.
-
Cell Fixation: Discard the supernatant and fix the cells with 10% (w/v) trichloroacetic acid at 4°C for 1 hour.
-
Staining: Wash the plates five times with distilled water and air dry. Stain the cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and dissolve the bound dye in 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability and determine the IC50 values. The combination index (CI) can be calculated using CompuSyn software to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
2. In Vivo Antitumor Efficacy Study
This protocol is a general guideline based on xenograft models used in andrographolide studies.[3]
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of your cancer cell line (e.g., 5 x 10^6 A549 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure the tumor volume periodically using calipers (Volume = length × width² / 2).
-
Randomization and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, partner drug alone, combination of this compound and partner drug).
-
Drug Administration: Administer the drugs according to the predetermined dosing regimen and route of administration.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight and volume.
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
Signaling Pathways and Experimental Workflows
Synergistic Anticancer Mechanism of Andrographolide and Paclitaxel
The co-administration of andrographolide and paclitaxel has been shown to synergistically induce apoptosis in non-small cell lung cancer cells through the accumulation of reactive oxygen species (ROS).[3][13]
Caption: Synergistic action of Andrographolide and Paclitaxel.
Experimental Workflow for Investigating Synergy
A typical workflow to investigate the synergistic effects of this compound co-administration.
Caption: Workflow for synergy investigation.
References
- 1. CN101559088A - Production technique of andrographolide and this compound, dehydroanddrographolide, oxyandrographolide - Google Patents [patents.google.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Synergistic anticancer effects of andrographolide and paclitaxel against A549 NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Andrographolide enhances cisplatin-mediated anticancer effects in lung cancer cells through blockade of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Andrographolide: A New Plant-Derived Antineoplastic Entity on Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo and in vitro anti-inflammatory activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm | PLOS One [journals.plos.org]
- 11. The Effects of Andrographis paniculata (Burm.F.) Wall. Ex Nees and Andrographolide on Neuroinflammation in the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective Therapies Update [reviewofophthalmology.com]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Working with Neoandrographolide in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell culture contamination issues when working with neoandrographolide.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during cell culture experiments involving this compound.
Q1: I've added this compound to my cell culture, and now I see a lot of cell death. Is my culture contaminated?
A1: While sudden cell death can be a sign of contamination, it is also a known effect of this compound, which exhibits cytotoxic activity against various cancer cell lines.[1][2][3][4][5] It is crucial to differentiate between the compound's expected cytotoxic effects and a potential contamination event.
Troubleshooting Steps:
-
Review the expected cytotoxicity: Compare the observed cell death with the known IC50 value of this compound for your specific cell line. If you are working with a new cell line, it is advisable to perform a dose-response experiment to determine its sensitivity to the compound.
-
Microscopic Examination: Carefully examine the culture under a microscope. Look for common signs of microbial contamination, such as:
-
Bacteria: Small, motile, rod-shaped or spherical particles between the cells. The culture medium may appear cloudy and change color (typically yellow due to a drop in pH).[6][7][8][9]
-
Yeast: Round or oval-shaped particles that may be budding. The culture medium may become turbid, and the pH might slightly increase in later stages.[6][7][10]
-
Fungi (Mold): Filamentous structures (hyphae) that can form dense clumps. The medium may initially remain clear but will become cloudy as the contamination progresses.[7]
-
-
Control Cultures: Always maintain control cultures (cells treated with the vehicle, e.g., DMSO, but not this compound) in parallel. If the control cultures appear healthy while the treated cultures show cell death, the effect is likely due to the compound.
-
Aseptic Technique Review: Re-evaluate your aseptic technique to minimize the risk of introducing contaminants.[11][12][13][14]
Q2: I've dissolved this compound in the recommended solvent, but I see precipitates in my culture medium after adding it. Is this a sign of contamination?
A2: Precipitates in the culture medium are not necessarily a sign of contamination. This compound has poor solubility in aqueous solutions.[15][16] The formation of precipitates can be due to the compound coming out of solution when added to the aqueous culture medium.
Troubleshooting Steps:
-
Check Solvent Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium does not exceed a level that is toxic to your cells (typically <0.5%).
-
Solubility and Preparation: Review the solubility data for this compound and ensure you are using an appropriate solvent and concentration. It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it in the culture medium to the final working concentration just before use.
-
Warm the Medium: Gently warming the culture medium to 37°C before adding the this compound stock solution can sometimes help to keep the compound in solution.
-
Microscopic Examination: Observe the precipitates under a microscope. Crystalline structures are likely the compound itself, whereas microbial contaminants will have a distinct morphology as described in Q1.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding cell culture contamination when using this compound.
Q1: What are the most common types of contaminants I should be aware of in cell culture?
A1: The most common biological contaminants in cell culture are bacteria, yeast, fungi (molds), mycoplasma, and viruses.[7][9][10][17] Chemical contaminants, such as impurities in media or reagents and endotoxins, can also be a problem.[7][17][18]
Q2: How can I prevent contamination in my cell cultures when working with this compound?
A2: The best way to prevent contamination is to adhere to strict aseptic techniques.[11][12][13][14] Key practices include:
-
Working in a certified laminar flow hood or biological safety cabinet.[13]
-
Regularly decontaminating the work surfaces and equipment with 70% ethanol.[12]
-
Using sterile pipettes, flasks, and other materials.
-
Wearing appropriate personal protective equipment, including gloves and a lab coat.[12]
-
Quarantining and testing new cell lines for contamination before introducing them into the main cell culture facility.[9][17]
-
Avoiding the use of antibiotics in routine cell culture, as they can mask low-level contamination.[9]
Q3: My cells are growing slowly and look unhealthy, but I don't see any obvious signs of contamination. What could be the problem?
A3: If you observe subtle changes in cell morphology, growth rate, or experimental results without obvious signs of contamination, your cultures may be contaminated with mycoplasma.[10][17] Mycoplasma are very small bacteria that lack a cell wall and are not visible with a standard light microscope.[10] They can alter many cellular functions, leading to unreliable experimental data.[19]
Q4: How can I detect mycoplasma contamination?
A4: There are several methods for detecting mycoplasma contamination, including:
-
PCR-based assays: These are highly sensitive and specific.
-
DNA staining: Using fluorescent dyes like DAPI or Hoechst that bind to DNA. Mycoplasma will appear as small fluorescent dots outside the cell nuclei.
-
ELISA kits: These detect mycoplasma antigens.
-
Mycoplasma culture: This is the gold standard but can be time-consuming.[17] It is recommended to test your cell lines for mycoplasma regularly.[9][17]
Q5: What should I do if I discover a contamination in my cell culture?
A5: The best course of action is to discard the contaminated culture and any reagents that may have come into contact with it.[7] Thoroughly decontaminate the incubator, biosafety cabinet, and any other equipment that may have been exposed.[7] While there are methods to try and eliminate certain contaminants, they are often not completely successful and can affect the cells.
Data Presentation
Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SW-620 | Colon Cancer | 1.75 | [1] |
| PC-3 | Prostate Cancer | 6.2 | [1] |
| A549 | Lung Cancer | 2.65 | [1] |
| Macrophages (LPS-induced NO production) | - | 35.5 | [20] |
| THP-1 | Human Monocytes | 22.59 (µg/ml) | [21] |
| DBTRG-05MG | Human Glioblastoma | 13.95 (at 72h) | [4] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMF | 30 mg/ml | [22] |
| DMSO | 30 mg/ml | [22] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/ml | [22] |
| Ethanol | 10 mg/ml | [22] |
| Water | Poorly soluble | [15][16] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is adapted from a study on the cytotoxic effects of andrographolide.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10^4 cells/ml in 100 µl of complete growth medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µl of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µl of 5 mg/ml MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Routine Mycoplasma Testing using PCR
This is a general protocol and should be adapted based on the specific PCR kit used.
-
Sample Collection: Collect 1 ml of the cell culture supernatant from a culture that is 70-80% confluent and has been in culture for at least 72 hours without antibiotics.
-
DNA Extraction: Extract the DNA from the supernatant according to the instructions of your chosen DNA extraction kit.
-
PCR Amplification: Prepare the PCR reaction mix containing the extracted DNA, primers specific for mycoplasma 16S rRNA gene, Taq polymerase, dNTPs, and PCR buffer.
-
Thermocycling: Perform PCR using a thermal cycler with the appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
-
Gel Electrophoresis: Analyze the PCR products by running them on an agarose gel. A band of the expected size indicates mycoplasma contamination.
Visualizations
Caption: Troubleshooting workflow for unexpected cell death.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic Effect of Andrographis paniculata Associated with 2-Aminoethyl Dihydrogen Phosphate in Triple-Negative Breast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Andrographolide Induces G2/M Cell Cycle Arrest and Apoptosis in Human Glioblastoma DBTRG-05MG Cell Line via ERK1/2 /c-Myc/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Andrographolide on Intracellular pH Regulation, Cellular Migration, and Apoptosis in Human Cervical Cancer Cells (Running Tittle: Effects of Andrographolide on pH Regulators and Apoptosis in Cervical Cancer) [mdpi.com]
- 6. InCelligence - Contamination-bacteria-yeast-funghi [incelligence.de]
- 7. yeasenbio.com [yeasenbio.com]
- 8. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 9. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 10. Cell contamination | Proteintech Group [ptglab.com]
- 11. Aseptic technique for cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurobiobank.org [eurobiobank.org]
- 13. gmpplastic.com [gmpplastic.com]
- 14. Introduction to Cell Culture & Aseptic Technique | Molecular Biology [molecular-biology.coe.hawaii.edu]
- 15. researchgate.net [researchgate.net]
- 16. Effect of Carrier Lipophilicity and Preparation Method on the Properties of Andrographolide–Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 细胞培养污染故障排除 [sigmaaldrich.com]
- 18. safety.fsu.edu [safety.fsu.edu]
- 19. ibiantech.com [ibiantech.com]
- 20. Suppression of NO production in activated macrophages in vitro and ex vivo by this compound isolated from Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. phcogj.com [phcogj.com]
- 22. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Activities of Neoandrographolide and Andrographolide
For Researchers, Scientists, and Drug Development Professionals
Neoandrographolide and andrographolide, two primary diterpenoid lactones isolated from the medicinal plant Andrographis paniculata, have garnered significant attention for their potent anti-inflammatory properties. Both compounds are subjects of extensive research for their therapeutic potential in treating a variety of inflammatory conditions. This guide provides an objective comparison of their anti-inflammatory activities, supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action.
Data Presentation: A Quantitative Comparison
The anti-inflammatory efficacy of this compound and andrographolide has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data from this research, providing a direct comparison of their inhibitory activities on crucial inflammatory mediators.
| Compound | Assay | Cell Line | Stimulant | IC50 Value | Source |
| Andrographolide | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | ~21.9 µM | [1] |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | >100 µM | [2] |
| Andrographolide | TNF-α Release | THP-1 Monocytes | Lipopolysaccharide (LPS) | ~21.9 µM | [1] |
| This compound | TNF-α Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition observed, but IC50 not specified | [3] |
| Andrographolide | COX-1 Inhibition | Human Platelets | Ionophore A23187 | 28.5 µM | [4] |
| This compound | COX-1 Inhibition | Human Platelets | Ionophore A23187 | No significant inhibition reported | [4] |
| Andrographolide | COX-2 Inhibition | Human Blood | Lipopolysaccharide (LPS) | 28.5 µM | [4] |
| This compound | COX-2 Inhibition | Human Blood | Lipopolysaccharide (LPS) | 20.8 µM | [4] |
| Andrographolide | PGE2 Production | Human Fibroblast Cells | Lipopolysaccharide (LPS) | 4 µM | [5] |
Table 1: Comparative Inhibitory Concentrations (IC50) of Andrographolide and this compound on Key Inflammatory Markers.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the comparative data.
Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 and human monocytic cell line THP-1 are commonly used models for in vitro inflammation studies.
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6] THP-1 cells are cultured in RPMI-1640 medium with the same supplements. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[1]
-
Differentiation (for THP-1 cells): To differentiate THP-1 monocytes into macrophage-like cells, they are treated with phorbol-12-myristate-13-acetate (PMA) at a concentration of 100 nM for 48 hours.[1]
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or andrographolide for 1-2 hours before stimulation with an inflammatory agent like lipopolysaccharide (LPS).[1][7]
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.[7]
-
Pre-treat the cells with different concentrations of the test compounds for 2 hours, followed by stimulation with LPS (1 µg/mL) for 18-24 hours.[7][8]
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[6]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540-550 nm using a microplate reader.[7][8]
-
The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.
-
Cytokine Measurement (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.
-
Procedure:
-
Plate RAW 264.7 or differentiated THP-1 cells in a 24-well plate and allow them to adhere.[9]
-
Treat the cells with the test compounds and LPS as described for the Griess assay.[9]
-
Collect the cell culture supernatant.
-
The concentration of TNF-α and IL-6 in the supernatant is measured using commercially available ELISA kits according to the manufacturer's instructions.[10][11]
-
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of the compounds to inhibit the activity of COX-1 and COX-2 enzymes.
-
Procedure:
-
The assay can be performed using purified COX-1 and COX-2 enzymes or in a whole blood model.[4][12]
-
For the purified enzyme assay, the test compound is incubated with the enzyme and arachidonic acid (the substrate).
-
The product of the reaction, prostaglandin E2 (PGE2), is measured.[5]
-
In the whole blood assay, blood is incubated with the test compound before being stimulated with LPS to induce COX-2 expression.[4]
-
The production of prostaglandins is then measured, typically by LC-MS/MS.[12]
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound and andrographolide are primarily mediated through the inhibition of key signaling pathways involved in the inflammatory response.
Caption: LPS-induced pro-inflammatory signaling cascade and points of inhibition.
The diagram above illustrates the lipopolysaccharide (LPS)-induced inflammatory pathway. LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and upregulates the expression of various pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), COX-2, and iNOS. Both andrographolide and this compound exert their anti-inflammatory effects by intervening in this pathway. Andrographolide is a potent inhibitor of NF-κB activation and also directly inhibits COX-2.[1][4] this compound has been shown to inhibit the production of nitric oxide, the product of iNOS.[3]
Caption: General experimental workflow for in vitro anti-inflammatory assays.
This diagram outlines the typical workflow for in vitro experiments designed to assess the anti-inflammatory activity of compounds like this compound and andrographolide. The process begins with cell culture, followed by pre-treatment with the test compounds, induction of inflammation with an agent such as LPS, an incubation period, and finally, data collection through various assays to measure inflammatory markers.
References
- 1. An in vitro study of anti-inflammatory activity of standardised Andrographis paniculata extracts and pure andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluations of Andrographolide-Rich Fractions of Andrographis paniculata with Enhanced Potential Antioxidant, Anticancer, Antihypertensive, and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro anti-inflammatory activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. docsdrive.com [docsdrive.com]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 8. 3. Measurement of nitric oxide production in RAW 264.7 macrophages [bio-protocol.org]
- 9. 4.6. Determination of TNF-α, IL-1β and IL-6 Production [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Targets of Neoandrographolide: A Comparative Guide Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of strategies for validating the molecular targets of neoandrographolide, a diterpenoid with promising anti-inflammatory and anti-cancer properties. We focus on the application of CRISPR-Cas9 technology as a primary validation tool and offer a comparative analysis with alternative methods. This document is intended to equip researchers with the necessary information to design and execute robust target validation studies.
Introduction to this compound and its Putative Targets
This compound, isolated from the plant Andrographis paniculata, has been shown to exert its biological effects through the modulation of key signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Phosphoinositide 3-kinase (PI3K)/AKT pathways. Molecular docking studies have suggested potential direct binding targets such as MAPK1 and Interleukin-6 (IL-6). However, definitive experimental validation of these direct targets is crucial for its development as a therapeutic agent.
CRISPR-Cas9: A Powerful Tool for Target Validation
CRISPR-Cas9 technology offers a precise and efficient method for genome editing, allowing for the knockout, activation, or inhibition of specific genes.[1][2][3] This makes it an invaluable tool for validating whether the observed phenotypic effects of a drug, such as this compound, are mediated through a specific molecular target. By knocking out a putative target gene, researchers can assess whether the cells become resistant to the drug's effects, thereby confirming the target's role in the drug's mechanism of action.
Genome-wide CRISPR screens have been instrumental in identifying key regulators and components of the MAPK, NF-κB, and PI3K/AKT signaling pathways.[1][4][5][6] These screens can reveal novel genes and pathways that mediate cellular responses and resistance to therapeutic agents, providing a broader context for the action of drugs like this compound.
Comparative Analysis of Target Validation Methods
While CRISPR-Cas9 is a state-of-the-art method, other techniques can also be employed for target validation. The choice of method often depends on the specific research question, available resources, and the biological context.
| Method | Principle | Advantages | Disadvantages | Relevance to this compound |
| CRISPR-Cas9 | Gene editing at the DNA level to create permanent loss-of-function (knockout) or gain-of-function mutations.[7] | High specificity and efficiency; permanent gene knockout allows for stable cell line generation; versatile for knockout, activation, and inhibition studies.[3] | Potential for off-target effects; can be technically demanding for initial setup. | Ideal for definitively validating putative direct targets like MAPK1 and for dissecting the roles of specific pathway components in the cellular response to this compound. |
| RNA interference (RNAi) | Post-transcriptional gene silencing using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to degrade target mRNA. | Relatively simple and rapid for transient knockdown; large libraries of siRNAs/shRNAs are commercially available. | Incomplete knockdown can lead to ambiguous results; potential for off-target effects; transient effect may not be suitable for all assays. | Useful for initial high-throughput screening of potential targets and for confirming findings from other methods. |
| Chemical Probes | Small molecules that bind to and modulate the activity of a specific protein target.[8] | Can provide temporal control over target inhibition; can be used in a wide range of cell types and in vivo models. | Development of highly specific and potent probes can be challenging; potential for off-target effects of the probe itself. | A validated chemical probe for a putative target of this compound could be used to mimic its effects and confirm the target's involvement. |
| Zinc-Finger Nucleases (ZFNs) and Transcription Activator-Like Effector Nucleases (TALENs) | Engineered DNA-binding proteins fused to a nuclease domain to induce double-strand breaks at specific genomic loci.[9] | High specificity.[9] | More complex and time-consuming to design and construct compared to CRISPR-Cas9.[9] | Viable alternatives to CRISPR-Cas9 for gene editing, particularly if off-target effects with CRISPR-Cas9 are a concern.[9] |
Experimental Protocols and Workflows
Below are generalized protocols for validating a putative molecular target of this compound using CRISPR-Cas9-mediated knockout.
Experimental Workflow for Target Validation
Caption: A generalized workflow for CRISPR-Cas9 target validation.
Detailed Methodologies
1. sgRNA Design and Cloning
-
Objective: To design and clone single-guide RNAs (sgRNAs) targeting the gene of interest (e.g., MAPK1).
-
Protocol:
-
Identify the target gene sequence from a genomic database (e.g., NCBI).
-
Use online design tools (e.g., CHOPCHOP, Synthego) to design multiple sgRNAs with high on-target scores and low off-target predictions.
-
Synthesize the designed sgRNA oligonucleotides.
-
Anneal the complementary oligonucleotides to form a double-stranded DNA insert.
-
Ligate the annealed insert into a suitable sgRNA expression vector (e.g., lentiCRISPRv2).
-
Transform the ligated plasmid into competent E. coli and select for positive clones.
-
Verify the sequence of the sgRNA insert by Sanger sequencing.
-
2. Lentivirus Production and Transduction
-
Objective: To deliver the Cas9 and sgRNA components into the target cells.
-
Protocol:
-
Co-transfect HEK293T cells with the sgRNA expression vector and lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).
-
Collect the virus-containing supernatant 48-72 hours post-transfection.
-
Concentrate the lentiviral particles.
-
Transduce the target cells (e.g., a cancer cell line responsive to this compound) with the lentivirus in the presence of polybrene.
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
-
3. Generation of Knockout Clonal Cell Lines
-
Objective: To isolate single-cell clones with the desired gene knockout.
-
Protocol:
-
Perform single-cell sorting of the transduced cell population into 96-well plates using fluorescence-activated cell sorting (FACS).
-
Expand the single-cell clones.
-
Screen the clones for gene knockout at the genomic and protein levels.
-
4. Validation of Gene Knockout
-
Objective: To confirm the successful knockout of the target gene.
-
Protocol:
-
Genomic DNA Analysis:
-
Extract genomic DNA from the clonal cell lines.
-
Amplify the target region by PCR.
-
Sequence the PCR products by Sanger sequencing to identify insertions or deletions (indels).
-
-
Western Blot Analysis:
-
Prepare protein lysates from the clonal cell lines.
-
Perform western blotting using an antibody specific to the target protein to confirm the absence of protein expression.
-
-
5. Phenotypic Assays
-
Objective: To assess the effect of target gene knockout on the cellular response to this compound.
-
Protocol:
-
Treat wild-type and knockout cell lines with a range of concentrations of this compound.
-
Perform relevant phenotypic assays, such as:
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To determine if the knockout confers resistance to the anti-proliferative effects of this compound.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): To assess if the knockout prevents this compound-induced apoptosis.
-
Cytokine Production Assays (e.g., ELISA): To measure the effect on the anti-inflammatory properties of this compound.
-
Western Blot for Signaling Pathway Components: To analyze the phosphorylation status of key proteins in the MAPK, NF-κB, and PI3K/AKT pathways.
-
-
Signaling Pathways Modulated by this compound
The following diagrams illustrate the key signaling pathways implicated in the action of this compound. CRISPR-Cas9 can be utilized to systematically knock out individual components of these pathways to dissect the precise mechanism of action.
Caption: Simplified MAPK signaling pathway and a potential point of inhibition by this compound.
Caption: Overview of the NF-κB signaling pathway and a potential inhibitory role for this compound.
Caption: The PI3K/AKT signaling pathway with a putative inhibitory site for this compound.
Conclusion
Validating the molecular targets of this compound is a critical step in its journey from a promising natural compound to a clinically relevant therapeutic. CRISPR-Cas9 technology provides a robust and precise platform for this purpose. By systematically knocking out putative targets and observing the resulting cellular phenotypes in the presence of this compound, researchers can definitively establish its mechanism of action. This guide offers a framework for designing and implementing such validation studies, comparing CRISPR-Cas9 with alternative methods, and providing essential experimental workflows and protocols. The insights gained from these studies will be invaluable for the future development and application of this compound in treating inflammatory diseases and cancer.
References
- 1. Genome-wide CRISPR Screen Identifies Regulators of MAPK as Suppressors of Liver Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput CRISPR Screening Identifies Genes Involved in Macrophage Viability and Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-wide CRISPR screen identifies noncanonical NF-κB signaling as a regulator of density-dependent proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A genome-wide CRISPR screen identifies regulators of MAPK and MTOR pathways that mediate resistance to sorafenib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide CRISPR screen identifies noncanonical NF-κB signaling as a regulator of density-dependent proliferation | eLife [elifesciences.org]
- 6. Whole-genome CRISPR screening identifies PI3K/AKT as a downstream component of the oncogenic GNAQ–focal adhesion kinase signaling circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellgs.com [cellgs.com]
- 8. Target validation using chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
Comparative Toxicity Profile of Neoandrographolide and Other Diterpenoid Lactones: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicity profiles of neoandrographolide and other major diterpenoid lactones isolated from Andrographis paniculata: andrographolide, 14-deoxy-11,12-didehydroandrographolide, and isoandrographolide. The information is supported by experimental data to aid in the evaluation of these compounds for therapeutic development.
Executive Summary
Data Presentation
Acute Oral Toxicity Data
The following table summarizes the available acute oral toxicity data for the selected diterpenoid lactones. It is important to note that direct comparative studies are limited, and the data is compiled from various independent studies.
| Compound | Test Species | Vehicle | LD50 (mg/kg) | Observations |
| Andrographolide | Mice | Not Specified | > 5000[1] | No death or hazardous signs observed. |
| Rats | Not Specified | > 2000[2] | No mortality or significant toxic effects observed. | |
| Rats | Not Specified | > 5000[1] | No observable adverse effects. | |
| Andrographolide (SNEDDS formulation) | Rats (Wistar) | SNEDDS | 832.6[3][4][5] | Slightly toxic; symptoms included salivation, lethargy, and cornea reflex. |
| 14-Deoxy-11,12-didehydroandrographolide | Mice | Not Specified | > 1000 (non-toxic concentration/day) | Effectively reduced mortality and weight loss in influenza-challenged mice. |
| This compound | - | - | Data not available | - |
| Isoandrographolide | - | - | Data not available | - |
SNEDDS: Self-Nanoemulsifying Drug Delivery System
In Vitro Cytotoxicity Data (IC50 Values)
The cytotoxic activity of these diterpenoid lactones has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below. It is crucial to consider the specific cell line and experimental conditions when comparing these values.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Andrographolide | U937 | Human leukemic monocyte lymphoma | - |
| This compound | RAW 264.7 | Murine macrophage | > 100[6] |
| THP-1 | Human monocytic | 22.59 (µg/ml)[7] | |
| 14-Deoxy-11,12-didehydroandrographolide | U937 | Human leukemic monocyte lymphoma | 13[8] |
| RAW 264.7 | Murine macrophage | 94.12 ± 4.79[6] | |
| Isoandrographolide | - | - | Data not available |
Experimental Protocols
Acute Oral Toxicity Testing (Based on OECD Guidelines 401 & 423)
The acute oral toxicity of the diterpenoid lactones is typically assessed following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD), primarily guidelines 401 (now largely replaced) and 423.
Objective: To determine the median lethal dose (LD50) and observe signs of toxicity following a single oral dose of the test substance.
Animals: Healthy, young adult rodents (commonly rats or mice) of a single sex are used. If females are used, they should be nulliparous and non-pregnant.
Housing and Feeding: Animals are housed in standard conditions with controlled temperature (around 22°C ± 3°C) and humidity (30-70%). A 12-hour light/dark cycle is maintained. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.
Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle, with aqueous solutions being preferred. The substance is administered in a single dose by gavage. The volume administered is generally limited to 1-2 mL/100 g of body weight for rodents.
Procedure (OECD 423 - Acute Toxic Class Method): This method uses a stepwise procedure with a small number of animals per step.
-
A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
A group of three animals is dosed at the starting dose.
-
The outcome (mortality or survival) determines the next step:
-
If mortality occurs, the next group is dosed at a lower level.
-
If no mortality occurs, the next group is dosed at a higher level.
-
-
This process is continued until the criteria for classifying the substance's toxicity are met.
Observations:
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes over a 14-day period.
-
At the end of the observation period, surviving animals are euthanized and subjected to a gross necropsy.
References
- 1. researchgate.net [researchgate.net]
- 2. Acute and Subacute Toxicity Assessment of Andrographolide-2-hydroxypropyl-β-cyclodextrin Complex via Oral and Inhalation Route of Administration in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute Oral Toxicity Evaluation of Andrographolide Self-Nanoemulsifying Drug Delivery System (SNEDDS) Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute Oral Toxicity Evaluation of Andrographolide Self-Nanoemulsifying Drug Delivery System (SNEDDS) Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluations of Andrographolide-Rich Fractions of Andrographis paniculata with Enhanced Potential Antioxidant, Anticancer, Antihypertensive, and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcogj.com [phcogj.com]
- 7. phcog.com [phcog.com]
- 8. researchgate.net [researchgate.net]
Unveiling Molecular Interactions: A Comparative Guide to Neoandrographolide Target Binding Validation
In the pursuit of novel therapeutics, validating the binding of a small molecule to its protein target is a critical step in drug discovery and development. Neoandrographolide, a diterpenoid lactone isolated from Andrographis paniculata, has demonstrated a range of pharmacological activities, making the confirmation of its molecular targets a key area of research. This guide provides a comparative overview of biophysical techniques for validating the interaction between this compound and its protein targets, with a focus on Surface Plasmon Resonance (SPR) and its alternatives.
A Head-to-Head Comparison: SPR and Alternative Methodologies
While direct experimental data on the use of Surface Plasmon Resonance (SPR) for this compound target validation is not extensively documented in publicly available literature, its application can be inferred from studies on structurally similar molecules like andrographolide. SPR is a powerful, label-free technique that measures real-time biomolecular interactions.[1] For the purpose of this guide, we will present a hypothetical SPR protocol alongside experimentally validated methods for this compound, such as Isothermal Titration Calorimetry (ITC) and fluorescence-based assays.
Table 1: Comparison of Biophysical Methods for this compound Target Binding Validation
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Fluorescence Titration |
| Principle | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[1] | Measures the heat change associated with a binding event.[2] | Measures changes in fluorescence intensity or polarization upon binding. |
| Labeling Requirement | Label-free.[1] | Label-free.[2] | Often requires a fluorescent label on one of the binding partners. |
| Information Obtained | Binding affinity (KD), association rate (ka), dissociation rate (kd).[3] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[4] | Binding affinity (KD). |
| Throughput | Can be adapted for high-throughput screening.[5] | Typically lower throughput. | Can be high-throughput. |
| Sample Consumption | Relatively low. | Higher sample consumption. | Low to moderate. |
| Key Advantage | Real-time kinetic data.[5] | Provides a complete thermodynamic profile of the interaction.[4] | High sensitivity and suitability for high-throughput screening. |
| Considerations | Immobilization of the protein may affect its activity. | Requires relatively high concentrations of protein and ligand. | Potential for artifacts from fluorescent labels. |
Validated Target of this compound: Rab5
A recent study successfully identified and validated the small GTPase Rab5 as a direct target of this compound.[6] This interaction was confirmed using Isothermal Titration Calorimetry (ITC) and fluorescence titration, demonstrating that this compound binds to the GTPase groove of Rab5, thereby inhibiting its activity.[6]
Table 2: Experimentally Determined Binding Affinity of this compound for Rab5
| Method | Binding Affinity (KD) |
| Isothermal Titration Calorimetry (ITC) | Data not explicitly provided in the abstract |
| Fluorescence Titration | Direct binding confirmed[6] |
Note: While the study confirms direct binding with ITC, the precise KD value was not specified in the provided search results. Further review of the full publication would be necessary to obtain this specific quantitative data.
Experimental Protocols
Surface Plasmon Resonance (SPR) - Hypothetical Protocol
This protocol is based on established methods for analyzing small molecule-protein interactions using SPR and is adapted from studies on the related compound, andrographolide.[7]
-
Immobilization of the Target Protein (e.g., Rab5):
-
The target protein is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry.[8]
-
The protein is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 10-50 µg/mL.
-
The sensor surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The protein solution is injected over the activated surface until the desired immobilization level is reached (typically 2000-4000 Response Units).
-
Remaining active groups on the surface are deactivated with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
A series of this compound concentrations (e.g., 0.1 µM to 50 µM) are prepared in a suitable running buffer (e.g., HBS-EP+).
-
Each concentration is injected over the immobilized protein surface for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
A reference flow cell (without immobilized protein) is used to subtract non-specific binding and bulk refractive index changes.
-
The sensor surface is regenerated between cycles using a specific regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC)
The following is a general protocol for ITC based on the validation of this compound binding to Rab5.[2][6]
-
Sample Preparation:
-
The target protein (e.g., Rab5) is dialyzed extensively against the desired assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl).
-
This compound is dissolved in the same dialysis buffer to minimize heat of dilution effects. A small percentage of DMSO may be used for solubility, with the same concentration included in the protein solution.
-
-
ITC Experiment:
-
The sample cell is filled with the protein solution (e.g., 10-50 µM).
-
The injection syringe is filled with the this compound solution (e.g., 100-500 µM).
-
The experiment is performed at a constant temperature (e.g., 25°C).
-
A series of small injections (e.g., 2-5 µL) of the this compound solution are made into the sample cell.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw ITC data (heat flow versus time) is integrated to obtain the heat change per injection.
-
The resulting binding isotherm (heat change versus molar ratio of ligand to protein) is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
Signaling Pathway and Experimental Workflow Diagrams
The validation of this compound's interaction with Rab5 provides insight into its potential mechanism of action. Rab5 is a key regulator of endocytosis and endosomal trafficking, processes that are often dysregulated in cancer. By inhibiting Rab5, this compound can interfere with signaling pathways that rely on receptor endocytosis, such as the EGFR/ERK pathway.[6]
Caption: A generalized workflow for validating the binding of a small molecule to its target protein.
Caption: this compound inhibits Rab5, leading to altered EGFR trafficking and downstream signaling.
Conclusion
The validation of this compound's binding to Rab5 using ITC and fluorescence-based methods provides a solid foundation for understanding its mechanism of action. While direct SPR data for this compound is currently lacking, the technique remains a highly valuable tool for characterizing small molecule-protein interactions due to its real-time, label-free nature. The choice of method for target validation will ultimately depend on the specific research question, available instrumentation, and the properties of the protein and small molecule under investigation. A multi-faceted approach, combining different biophysical techniques, will provide the most comprehensive and robust validation of this compound's molecular targets, paving the way for its further development as a potential therapeutic agent.
References
- 1. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Structure-based discovery of this compound as a novel inhibitor of Rab5 to suppress cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the binding interaction of andrographolide with the plasma proteins: biophysical and computational approach - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25671F [pubs.rsc.org]
- 8. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Neoandrographolide and Methotrexate in Preclinical Rheumatoid Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic potential of neoandrographolide, a natural diterpenoid, and methotrexate, the cornerstone therapy for rheumatoid arthritis (RA), based on data from preclinical animal models. While direct head-to-head studies are limited, this document synthesizes available data to offer insights into their respective efficacies and mechanisms of action.
Executive Summary
Methotrexate, a folate antagonist with a long history of clinical use, demonstrates robust efficacy in various animal models of rheumatoid arthritis, significantly reducing clinical signs of the disease and modulating immune responses. This compound, a compound derived from the plant Andrographis paniculata, is emerging as a potent anti-inflammatory agent, showing comparable preclinical efficacy in reducing arthritic symptoms and suppressing key inflammatory pathways. This comparison aims to juxtapose their performance based on available preclinical data, highlighting their potential as therapeutic agents for rheumatoid arthritis.
Quantitative Data Comparison
The following tables summarize the efficacy of this compound and methotrexate in rodent models of rheumatoid arthritis, focusing on key clinical and inflammatory parameters.
Table 1: Effect on Clinical Signs of Arthritis
| Compound | Model | Animal | Dosage | Reduction in Paw Swelling/Volume | Reduction in Arthritis Score | Reference |
| This compound | Adjuvant-Induced Arthritis (AIA) | Mice | 50 mg/kg | Significant reduction in ankle joint diameter from ~4.5 mm to ~3.5 mm by day 37 | Significant reduction from a score of 4.0 to ~2.0 by day 19 | [1] |
| Methotrexate | Collagen-Induced Arthritis (CIA) | Rats | 0.3 mg/kg/2 days | Modest but significant (16% max reduction) | Not explicitly quantified in this study | [2] |
| Methotrexate | Collagen-Induced Arthritis (CIA) | Mice | 20 mg/kg/week | Significantly lower than untreated controls | Significantly lower than untreated controls (p=0.0006) | [3] |
| Methotrexate | Adjuvant-Induced Arthritis (AIA) | Rats | 2 mg/kg/week | Significant reduction | Significant reduction | [4] |
Table 2: Effect on Inflammatory Cytokines
| Compound | Model | Effect on Pro-inflammatory Cytokines | Effect on Anti-inflammatory Cytokines | Reference |
| This compound | Adjuvant-Induced Arthritis (AIA) | ↓ TNF-α, IFN-γ, IL-6, IL-17A | ↑ IL-10 | [1] |
| Methotrexate | In vitro (RA synoviocytes) | Modest inhibition of IL-17, IL-6, IL-1β, IFN-γ | Decreased IL-10 | [5] |
| Methotrexate | Ex vivo (T-cells from RA patients) | ↓ IFNγ, IL-4, IL-13, TNFα | - | [6][7] |
| Methotrexate | Collagen-Induced Arthritis (CIA) | No significant suppression of TNF-α, IL-6, IL-12p40 by peritoneal macrophages | - | [8] |
Mechanisms of Action: A Comparative Overview
This compound and methotrexate exert their anti-arthritic effects through distinct, yet partially overlapping, signaling pathways.
This compound: Targeting Inflammatory Cascades
Recent studies suggest that this compound's anti-inflammatory properties are linked to the modulation of key signaling pathways, including the MAPK pathway, and the regulation of neutrophil activity. It appears to suppress the production of several pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, while promoting the expression of the anti-inflammatory cytokine IL-10.[1][9]
Methotrexate: A Multi-Faceted Immunosuppressant
Methotrexate's mechanism of action in rheumatoid arthritis is complex and not fully elucidated. It is known to be a folate antagonist, which can inhibit the proliferation of immune cells.[6] Additionally, a key mechanism is believed to be the promotion of adenosine release, which has potent anti-inflammatory effects.[6] Methotrexate can also modulate T-cell activation and reduce the production of various pro-inflammatory cytokines.[7]
Experimental Protocols
The data presented in this guide are primarily derived from two well-established rodent models of rheumatoid arthritis: Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA).
Collagen-Induced Arthritis (CIA) Model
This is a widely used autoimmune model of RA.
-
Induction: Susceptible strains of mice (e.g., DBA/1J) or rats are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).[10][11] A booster injection of type II collagen, often with Incomplete Freund's Adjuvant (IFA), is typically administered 21 days later.[11]
-
Disease Development: Arthritis usually develops 26 to 35 days after the initial immunization, characterized by paw swelling and joint inflammation.[11]
-
Assessment: Disease severity is monitored by:
-
Arthritis Score: A visual scoring system based on the degree of erythema and swelling in the paws (e.g., a scale of 0-4 for each paw).[11][12]
-
Paw Thickness/Volume: Measured using calipers or a plethysmometer.[11][13]
-
Histopathology: Examination of joint tissues for inflammation, cartilage, and bone erosion.[14]
-
Adjuvant-Induced Arthritis (AIA) Model
This model is induced by a potent inflammatory stimulus.
-
Induction: A single injection of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis is administered, typically into the footpad or the base of the tail of rats or mice.[15]
-
Disease Development: A primary inflammatory response occurs at the injection site, followed by a secondary, systemic arthritis that develops in the non-injected paws, usually within 12-14 days.[15]
-
Assessment: Similar to the CIA model, assessment includes:
Conclusion
Based on the available preclinical data, both this compound and methotrexate demonstrate significant anti-arthritic activity in rodent models of rheumatoid arthritis. Methotrexate, the established clinical standard, shows consistent efficacy across different models and its mechanisms are relatively well-studied. This compound emerges as a promising natural compound with potent anti-inflammatory effects, particularly in modulating cytokine production and neutrophil activity.
Further research, including direct comparative studies and investigations into the long-term safety and efficacy of this compound, is warranted to fully elucidate its therapeutic potential for rheumatoid arthritis. The distinct mechanisms of action of these two compounds may also suggest potential for combination therapies that could offer synergistic benefits.
References
- 1. Andrographolide Ameliorates Rheumatoid Arthritis by Regulating the Apoptosis–NETosis Balance of Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, pharmacodynamics, and toxicities of methotrexate in healthy and collagen-induced arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Effects of Methotrexate Alone or Combined With Arthritis-Related Biotherapies in an in vitro Co-culture Model With Immune Cells and Synoviocytes [frontiersin.org]
- 6. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Remission of collagen-induced arthritis is associated with high levels of transforming growth factor-β expression in the joint - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adjuvant-Induced Arthritis Model [chondrex.com]
- 16. researchgate.net [researchgate.net]
- 17. Association between arthritis score at the onset of the disease and long-term locomotor outcome in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Neoandrographolide
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of neoandrographolide, a diterpenoid isolated from Andrographis paniculata. While this compound is not currently classified as a hazardous substance by all suppliers, adherence to rigorous disposal protocols is essential to maintain a safe laboratory environment and to prevent environmental contamination.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) specific to the this compound product in your possession. Although a Safety Data Sheet from one supplier states it is not a hazardous substance or mixture, general safe laboratory practices should always be observed.
Personal Protective Equipment (PPE):
-
Gloves: Always wear appropriate chemical-resistant gloves.[1]
-
Eye Protection: Safety goggles or glasses are mandatory to prevent eye contact with chemical dust or splashes.[1]
-
Lab Coat: A lab coat should be worn to protect from contamination.[1]
General Handling:
-
Avoid creating dust when handling the solid form of this compound.
-
Work in a well-ventilated area, preferably in a fume hood, especially when handling powders.[2]
-
Minimize the creation of splashes or aerosols.[1]
-
Wash hands thoroughly after handling the compound.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which can be useful for safety and handling considerations.
| Property | Value |
| Molecular Formula | C₂₆H₄₀O₈ |
| Molecular Weight | 480.6 g/mol |
| Solubility | DMF: 30 mg/mlDMSO: 30 mg/mlDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mlEthanol: 10 mg/ml |
| IC₅₀ value (Furin) | 53.5 µM |
| IC₅₀ value (LPS-induced NO production) | 35.5 µM |
Data sourced from supplier technical information.[3]
Step-by-Step Disposal Protocol
The following protocol is a general guideline based on standard laboratory practices for non-hazardous chemical waste. Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal requirements in your location. [2][4]
Step 1: Decontamination of Labware
-
Glassware and Equipment: All glassware and equipment that have come into contact with this compound should be decontaminated.
-
Rinsing: Rinse the contaminated items with a suitable solvent in which this compound is soluble, such as ethanol or DMSO.[3][5] Collect the rinsate as chemical waste.
-
Washing: After the initial solvent rinse, wash the glassware and equipment with soap and water.
Step 2: Management of Solid and Liquid Waste
-
Solid Waste (Pure Compound):
-
If you have a small amount of expired or unused solid this compound, it should be treated as chemical waste.
-
Place the solid in a clearly labeled, sealed container. The label should include "Waste this compound," the quantity, and the date.[2]
-
Do not mix with other chemical waste unless instructed to do so by your EHS office.[2]
-
-
Liquid Waste (Solutions and Rinsate):
-
Collect all solutions containing this compound and the solvent rinsate from decontamination in a designated, leak-proof, and clearly labeled waste container.
-
The label should specify the contents (e.g., "Waste this compound in Ethanol"), the approximate concentration, and any other dissolved substances.
-
Store the liquid waste container in a secondary containment bin in a designated waste accumulation area.
-
-
Contaminated Materials:
-
Dispose of any contaminated disposables, such as gloves, absorbent pads, and pipette tips, in a designated solid chemical waste container.[4]
-
Step 3: Final Disposal
-
Contact EHS: Once your waste containers are ready for disposal, contact your institution's EHS office to arrange for a pickup.[2][4]
-
Documentation: Complete any required waste disposal forms or manifests as per your institution's policy.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
This procedural guidance is intended to supplement, not replace, your institution's specific safety and waste disposal protocols. Always prioritize the guidelines provided by your local EHS department to ensure full compliance and safety.
References
Essential Safety and Operational Guide for Handling Neoandrographolide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Neoandrographolide. The following information is intended to supplement, not replace, institutional safety guidelines and the product-specific Safety Data Sheet (SDS).
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, a comprehensive PPE strategy is crucial to minimize exposure. Although some safety data sheets may classify it as non-hazardous, it is best practice to treat all research chemicals with a high degree of caution.[1]
Recommended PPE:
| Equipment | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[2] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from dust particles or splashes.[3] |
| Lab Coat | Standard laboratory coat. | To protect personal clothing from contamination. |
| Respiratory Protection | Use a dust mask or work in a well-ventilated area. | To avoid inhalation of the powdered form.[3] For procedures that may generate significant dust, a fume hood should be utilized. |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Avoid the formation of dust and aerosols.[3]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Do not eat, drink, or smoke in the laboratory.[3]
Storage Conditions:
-
Store in a tightly sealed container.
-
Keep in a dry and well-ventilated place.[2]
-
Recommended storage temperature is -20°C for long-term stability.[4][5]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
Spill Cleanup:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined above.
-
For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal.[1][3]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[3]
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Prevent spilled material from entering drains or waterways.[3]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[2][6] Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes.[2][6] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[1][2] |
Disposal Plan
All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.
Waste Disposal Steps:
-
Collect all waste material (including contaminated PPE, spill cleanup materials, and empty containers) in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.
-
Handle uncleaned containers as you would the product itself.
-
Contact your institution's EHS office for guidance on proper disposal procedures. Do not dispose of this compound down the drain or in the regular trash.[6]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for preparing this compound for in vitro studies and a simplified representation of its known signaling pathway inhibition.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
